molecular formula C5H3BrClIN2 B13625468 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Cat. No.: B13625468
M. Wt: 333.35 g/mol
InChI Key: RVEAGEORVHYFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a high-value, multi-halogenated pyrimidine scaffold designed for advanced chemical synthesis and drug discovery research. The presence of three distinct halogen substituents (bromo, chloro, and iodo) on the pyrimidine ring creates a highly functionalized intermediate, allowing for selective and sequential cross-coupling reactions, nucleophilic substitutions, and ring-forming events. This makes it an exceptionally versatile building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical compounds. Pyrimidine derivatives are of profound significance in medicinal chemistry, forming the core structure of numerous approved therapeutics across various classes, including anticancer, antiviral, antibacterial, and antihypertensive agents . The specific pattern of halogen substitution on this compound provides researchers with a powerful tool for systematic structure-activity relationship (SAR) studies. The iodo and bromo groups are excellent substrates for metal-catalyzed reactions such as Suzuki, Stille, and Negishi couplings, enabling the introduction of aromatic, heteroaromatic, and other carbon-based fragments . The chloro group offers a site for nucleophilic aromatic substitution with amines or alkoxides, facilitating the introduction of a wide range of functionalities. This multi-modal reactivity is crucial for exploring chemical space and optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This reagent is exclusively For Research Use Only (RUO) and is intended for use by qualified laboratory and research professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate precautions, adhering to all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-5-iodo-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEAGEORVHYFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Br)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, a polysubstituted pyrimidine with significant potential in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of heterocyclic chemistry to offer insights into its structure, properties, reactivity, and potential applications.

Introduction: The Strategic Value of Polysubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The strategic placement of multiple halogen atoms with differing reactivity on the pyrimidine ring, as seen in 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, creates a highly versatile building block for the synthesis of complex molecular architectures. The distinct electronic properties and susceptibility to displacement of each halogen allow for sequential and site-selective functionalization, making it a valuable tool for the construction of compound libraries and the development of novel pharmaceuticals.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine features a pyrimidine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 6-position.

cluster_0 Reactivity Hierarchy I (C5) I (C5) Br (C2) Br (C2) I (C5)->Br (C2) More Reactive Cl (C4) Cl (C4) Br (C2)->Cl (C4) More Reactive

Caption: Predicted reactivity hierarchy of the halogen substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr reactions. The positions C4 and C2 are generally more activated towards nucleophilic attack than C5. Given the leaving group ability (I > Br > Cl), initial substitution is most likely to occur at the C4 position with the displacement of the chloride, or potentially at the C2 position with the displacement of the bromide, depending on the reaction conditions and the nucleophile. The iodine at C5 is the least likely to be displaced via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where 2-bromo-4-chloro-5-iodo-6-methylpyrimidine demonstrates its greatest potential. The differential reactivity of the C-X bonds allows for selective couplings.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds. [4]By carefully selecting the catalyst, base, and reaction temperature, it should be possible to achieve selective coupling at the C5-I bond, followed by the C2-Br bond, and finally the C4-Cl bond. [5][6]* Sonogashira Coupling: This reaction is used to form C-C triple bonds. Similar to the Suzuki coupling, selective reactions at the C5-I position are expected to be highly favorable.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Again, the C5-I bond would be the most reactive site for this transformation.

Proposed Synthetic Pathway

A plausible synthetic route to 2-bromo-4-chloro-5-iodo-6-methylpyrimidine would likely start from a more readily available pyrimidine precursor, such as 2,4-dichloro-6-methylpyrimidine, followed by sequential halogenation steps.

A 2,4-Dichloro-6-methylpyrimidine B 2,4-Dichloro-5-iodo-6-methylpyrimidine A->B Iodinating Agent (e.g., NIS, I₂/HIO₃) C 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine B->C Brominating Agent (e.g., NBS, Br₂)

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Experimental Protocol: A Hypothetical Synthesis

The following is a proposed, non-validated protocol based on general procedures for the halogenation of pyrimidines. Optimization would be required.

Step 1: Synthesis of 2,4-Dichloro-5-iodo-6-methylpyrimidine

  • To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an organic solvent like DMF or acetonitrile), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-5-iodo-6-methylpyrimidine.

Step 2: Synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

  • A direct conversion from the dichloro-iodo intermediate to the bromo-chloro-iodo product is challenging due to the relative reactivity of the C-Cl bonds. A more plausible, albeit longer, route would involve the conversion of one of the chloro groups to a more reactive leaving group or a precursor to the bromo group. A more direct, yet potentially less selective, approach could involve a halogen exchange reaction. However, a more likely successful strategy would involve starting from a different precursor where the bromine is introduced earlier in the synthesis.

Disclaimer: This is a hypothetical synthetic protocol and has not been experimentally validated. It is intended for illustrative purposes only.

Potential Applications in Drug Discovery and Materials Science

Given the prevalence of the pyrimidine core in bioactive molecules, 2-bromo-4-chloro-5-iodo-6-methylpyrimidine is a highly attractive starting material for the synthesis of novel therapeutic agents. [7]Its ability to undergo selective functionalization at three different positions makes it an ideal scaffold for creating diverse libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP. The sequential functionalization of this molecule could be used to explore the chemical space around the ATP-binding pocket of various kinases.

  • Antiviral and Anticancer Agents: Halogenated nucleoside analogs have been a cornerstone of antiviral and anticancer therapy. [8]This compound could serve as a precursor for non-nucleoside inhibitors of viral or cellular enzymes.

  • Organic Electronics: The electron-deficient nature of the pyrimidine ring, which can be further tuned by the introduction of various substituents, makes it a candidate for use in the development of new organic electronic materials.

Conclusion

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine represents a promising, yet underexplored, building block in synthetic chemistry. Its unique arrangement of three different halogen atoms on a pyrimidine core provides a platform for controlled, sequential functionalization. While specific experimental data for this compound is scarce, established principles of heterocyclic chemistry strongly suggest its utility as a versatile intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calcul
  • 2,4,5-Trichloropyrimidine. Chem-Impex. Accessed February 17, 2026.
  • 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine 100mg. Dana Bioscience. Accessed February 17, 2026.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Published April 7, 2025.
  • 2-bromo-4-chloro-6-(methyl-d3)pyrimidine-5-d | 2826916-16-7. ChemicalBook. Accessed February 17, 2026.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Published August 9, 2016.
  • Synthesis of polysubstituted pyrimidines and bicyclopyrimidines through Tf2O‐promoted [2+2+2] cycloaddition.
  • 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0. ChemicalBook. Accessed February 17, 2026.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Journal of Pharmaceutical Negative Results. Accessed February 17, 2026.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Published November 16, 2021.
  • 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) 1H NMR spectrum. ChemicalBook. Accessed February 17, 2026.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Magical Power of Quantum Mechanics. Accessed February 17, 2026.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. 1999;51(11):2723-2728.
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. Published October 6, 2024.
  • 2-Bromo-5-iodo-4-methylpyridine | 942206-07-7. Sigma-Aldrich. Accessed February 17, 2026.
  • 1061357-88-7 2-bromo-5-chloro-4-iodopyridine. Echemi. Published August 23, 2024.
  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. PMC. Published February 16, 2023.
  • 2-Bromo-6-chloro-3-iodo-5-methylpyridine | 1822782-03-5. Sigma-Aldrich. Accessed February 17, 2026.
  • 2-Bromo-4,6-dimethylpyrimidine. EPA. Accessed February 17, 2026.
  • Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Accessed February 17, 2026.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Published January 12, 2022.
  • An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. Benchchem. Accessed February 17, 2026.
  • 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892. PubChem. Accessed February 17, 2026.
  • 1227592-89-3 | 2-Chloro-4-iodo-6-methylpyridine. ChemScene. Accessed February 17, 2026.
  • (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
  • 5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736. PubChem. Accessed February 17, 2026.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Accessed February 17, 2026.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem. Accessed February 17, 2026.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Published March 30, 2021.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. Published February 16, 2023.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO | CID 19935917. PubChem. Accessed February 17, 2026.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem. Accessed February 17, 2026.
  • Supporting Information. Rsc.org. Accessed February 17, 2026.
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PubMed. Published October 6, 2024.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024.
  • 2-Bromo-4-chloro-6-iodobenzenamine | C6H4BrClIN | CID 20216596. PubChem. Accessed February 17, 2026.
  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). NP-MRD. Accessed February 17, 2026.
  • 2,4-Dichloro-5-iodopyrimidine (95%). Amerigo Scientific. Accessed February 17, 2026.
  • Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. PubMed. Accessed February 17, 2026.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • 2,4-Dichloro-5-iodopyrimidine 95 13544-44-0. Sigma-Aldrich. Accessed February 17, 2026.
  • 2-Bromo-4-chloro-4-methylhexane | C7H14BrCl | CID 88267072. PubChem. Accessed February 17, 2026.
  • Very high ppm and unusual 1H NMR peak : r/OrganicChemistry. Reddit. Published June 30, 2022.

Sources

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific multi-halogenated pyrimidine is a niche reagent, this document outlines a plausible synthetic pathway derived from established methodologies for the halogenation of pyrimidine cores. Furthermore, it presents a detailed analysis of its predicted physicochemical properties to inform experimental design and application. Drawing upon the known reactivity of related halogenated pyrimidines, this guide explores its potential as a versatile building block in the synthesis of complex molecular architectures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and utilization of this and related poly-halogenated pyrimidine scaffolds.

Introduction: The Significance of Multi-Halogenated Pyrimidines

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous therapeutic agents across a wide spectrum of biological activities. The strategic introduction of halogen atoms onto the pyrimidine ring is a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, represents a particularly interesting scaffold due to the orthogonal reactivity of its three distinct halogen substituents. This differential reactivity allows for selective, stepwise functionalization, making it a valuable intermediate for the construction of diverse and complex molecular libraries.

The presence of bromo, chloro, and iodo groups at the 2, 4, and 5-positions, respectively, offers a rich chemical landscape for a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This guide will delve into the synthetic strategies for accessing this compound, its key identifiers and predicted properties, and its potential applications in the development of novel therapeutics and functional materials.

Compound Identification and Physicochemical Properties

While 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a specialized chemical entity, a product listing has been noted, indicating its potential availability for research purposes.[1] The core identifiers and predicted physicochemical properties are summarized below.

IdentifierValueSource
IUPAC Name 2-Bromo-4-chloro-5-iodo-6-methylpyrimidineN/A
Molecular Formula C₅H₃BrClIN₂N/A
Molecular Weight 377.35 g/mol N/A
CAS Number Not explicitly assigned in major databases.N/A

Note on CAS Number: A definitive CAS (Chemical Abstracts Service) number for this specific trifunctionalized pyrimidine is not readily found in major public databases as of the time of this writing. Researchers should verify the CAS number with the supplier if procuring this compound. For reference, related di-halogenated pyrimidines possess their own unique identifiers.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. These values are computationally derived and should be considered as estimates to guide experimental work.

PropertyPredicted Value
Boiling Point ~350-400 °C
Melting Point ~100-120 °C
LogP ~3.5-4.0
Aqueous Solubility Low
Polar Surface Area ~25.7 Ų
Proposed Synthetic Strategy

The synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine can be envisioned through a multi-step sequence starting from a readily available precursor. A logical and efficient approach would involve the sequential halogenation of a suitable methylpyrimidine core. The proposed synthetic workflow is outlined below.

G A 2,4-Dichloro-6-methylpyrimidine B 2-Bromo-4-chloro-6-methylpyrimidine A->B HBr/Acid (Halogen Exchange) C 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine B->C I₂/AgNO₃ (Electrophilic Iodination)

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Step 1: Halogen Exchange to Introduce Bromine

The synthesis would likely commence with the commercially available 2,4-Dichloro-6-methylpyrimidine (CAS: 5424-21-5).[2][3][4][5] A selective halogen exchange reaction can be employed to replace one of the chloro groups with a bromo group. Treating 2,4-dichloro-6-methylpyrimidine with hydrogen bromide in an acidic medium, such as acetic acid, is a known method for the preparation of 2-bromo-pyrimidines from their 2-chloro counterparts.[6] The greater reactivity of the chlorine at the 2-position makes this selective exchange feasible.

Protocol: Synthesis of 2-Bromo-4-chloro-6-methylpyrimidine

  • In a well-ventilated fume hood, dissolve 2,4-dichloro-6-methylpyrimidine (1 equivalent) in glacial acetic acid.

  • Add a solution of hydrogen bromide in acetic acid (30-33 wt. %, 1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Bromo-4-chloro-6-methylpyrimidine by column chromatography on silica gel.

Step 2: Electrophilic Iodination

The subsequent step involves the introduction of an iodine atom at the 5-position of the pyrimidine ring. The C5 position of pyrimidines is susceptible to electrophilic substitution. A variety of methods for the iodination of pyrimidines have been reported, with many modern approaches focusing on environmentally benign conditions.[7][8] A particularly effective method involves the use of molecular iodine in the presence of a silver salt, such as silver nitrate (AgNO₃), which acts as an electrophilic iodinating reagent.[7]

Protocol: Synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

  • To a solution of 2-Bromo-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add molecular iodine (I₂, 1.1 equivalents).

  • Add silver nitrate (AgNO₃, 1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature, protecting it from light, for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography to afford pure 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine lies in the differential reactivity of its three halogen atoms. This allows for a programmed, site-selective introduction of various functional groups.

G reagent 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Iodo Chloro Bromo C5_reaction Suzuki/Sonogashira Coupling reagent:C5->C5_reaction Pd(0) catalyst, R-B(OH)₂ or R-C≡CH C4_reaction Nucleophilic Aromatic Substitution (SNAr) reagent:C4->C4_reaction Nu-H (e.g., R-NH₂, R-OH, R-SH) C2_reaction Buchwald-Hartwig Amination reagent:C2->C2_reaction Pd catalyst, R₂NH, base

Caption: Differential reactivity of halogen atoms on the pyrimidine core.

  • Iodine (C5-position): The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at this position.

  • Chlorine (C4-position): The C-Cl bond is highly susceptible to nucleophilic aromatic substitution (SNAr). Amines, alcohols, and thiols can readily displace the chloride, providing access to a wide range of 4-substituted pyrimidines.

  • Bromine (C2-position): The C-Br bond is also amenable to cross-coupling reactions, often under slightly different conditions than the C-I bond, allowing for sequential couplings. It is also a suitable partner for Buchwald-Hartwig amination reactions.

This orthogonal reactivity makes 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine a powerful building block for generating libraries of highly substituted pyrimidines for screening in drug discovery programs. For instance, it could be a key intermediate in the synthesis of kinase inhibitors, a class of drugs where the pyrimidine scaffold is prevalent.

Safety and Handling

As with all halogenated organic compounds, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a highly functionalized and synthetically versatile building block with considerable potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, this guide provides a robust, scientifically-grounded framework for its synthesis, based on well-established transformations of the pyrimidine core. The differential reactivity of its three halogen substituents offers a platform for the strategic and selective introduction of a wide array of functional groups, enabling the rapid generation of diverse molecular architectures. Future research into the synthesis and application of this and related poly-halogenated pyrimidines will undoubtedly contribute to the advancement of drug discovery and the development of novel functional materials.

References
  • PubChem. 2,4-Dichloro-6-methylpyrimidine. Available from: [Link]

  • Lee, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6485. Available from: [Link]

  • PubChem. 2-Bromo-4-chloro-6-iodobenzenamine. Available from: [Link]

  • ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available from: [Link]

  • U.S. Environmental Protection Agency. 2-Bromo-4,6-dimethylpyrimidine. Available from: [Link]

  • Dana Bioscience. 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine 100mg. Available from: [Link]

  • Google Patents. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
  • IndiaMART. 4 Bromo 2 Chloro 6 Methylpyridine. Available from: [Link]

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

Sources

A Technical Guide to the Safety and Handling of Substituted Pyrimidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Researchers and drug development professionals frequently work with novel chemical entities where comprehensive safety data is not yet publicly available. This guide was initially intended to focus on a specific compound, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. However, a thorough search for a dedicated Safety Data Sheet (SDS) for this exact molecule did not yield a comprehensive document from a manufacturer or regulatory body. While the compound is available for purchase, its specific toxicological and safety profile has not been fully characterized in publicly accessible literature.[1]

In the spirit of scientific integrity and safety, this guide has been adapted to serve a more critical purpose: to provide a framework for researchers on how to approach the safety and handling of complex, halogenated heterocyclic compounds like substituted pyrimidines, using data from structurally related analogs as illustrative examples. The principles, protocols, and data interpretation methods detailed herein provide a robust methodology for risk assessment in the absence of a specific SDS.

It is imperative to understand that the data presented from analogous compounds does not represent the specific hazards of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. Each unique combination of substituents can dramatically alter a molecule's chemical reactivity, biological activity, and toxicological profile. This guide teaches the process of safety assessment, empowering scientists to make informed decisions when handling novel research chemicals.

Section 1: Hazard Identification and Classification

The foundational step in ensuring laboratory safety is a comprehensive understanding of the potential hazards. For substituted pyrimidines, the combination of the nitrogenous core and multiple halogen substituents suggests a high potential for biological activity and associated hazards.

GHS Classification Analysis

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. While a specific GHS classification for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is unavailable, analysis of related structures provides a predictive baseline for the types of hazards to anticipate.

  • Acute Toxicity: Many halogenated organic molecules are harmful if swallowed, inhaled, or in contact with skin. For instance, related compounds are classified as "Harmful if swallowed" (H302), "Harmful in contact with skin" (H312), and "Harmful if inhaled" (H332).[2] This suggests that the target compound should be handled with measures to prevent ingestion, dermal absorption, and inhalation.

  • Skin and Eye Irritation: A common characteristic of similar compounds is irritancy. Classifications such as "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are frequently cited.[3][4][5] This necessitates the mandatory use of appropriate gloves and eye protection.

  • Respiratory Irritation: The potential to cause respiratory irritation (H335) is also noted for related pyrimidines and pyridines.[5] All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Table 1: Representative GHS Hazard Statements for Structurally Similar Pyrimidines

Hazard Statement CodeDescriptionCommonality Among Analogs
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaledHigh
H315Causes skin irritationHigh
H319Causes serious eye irritationHigh
H335May cause respiratory irritationModerate to High

This table is illustrative and based on data for related, but not identical, compounds.

Toxicological Profile: The Challenge of "Unknown Hazards"

A recurring and critical statement in the safety data for novel research chemicals is: "To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated."[2][3] This statement should not be interpreted as an absence of danger, but rather as a mandate for the highest level of precaution. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]

The toxicological assessment for a new compound in drug discovery would typically involve a tiered approach, starting with in silico predictions and progressing to in vitro assays.

  • Genotoxicity/Mutagenicity: Assays like the Ames test are crucial for evaluating the mutagenic potential of new chemical entities, a critical step before first-in-human studies.[7] Given the structural alerts (multiple halogens, aromatic system), the potential for mutagenicity in a novel compound like this cannot be dismissed without specific testing.

  • Reproductive and Developmental Toxicity: Data on reproductive toxicity for novel compounds is often unavailable.[4][8] Therefore, individuals of reproductive age should handle such chemicals with extreme caution, ensuring zero exposure.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent exposure control plan is non-negotiable. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood. This is the primary defense against respiratory exposure.

  • Ventilation: The laboratory must have sufficient general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the potential hazards.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[9] A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation.

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile, and check them for tears or holes before each use. Given that breakthrough times for novel compounds are unknown, it is prudent practice to double-glove and change gloves frequently, especially after any direct contact.

    • Lab Coat: A flame-resistant lab coat that fastens completely is required.

    • Protective Clothing: For larger scale operations, additional protective clothing may be necessary.[9]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[9]

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering & PPE Protocol Start Task: Handling 2-Bromo-4-chloro- 5-iodo-6-methylpyrimidine CheckSolid Is the material a solid powder? Start->CheckSolid CheckVolatile Is the material volatile or in a volatile solvent? CheckSolid->CheckVolatile No (in solution) FumeHood Mandatory: Use Chemical Fume Hood CheckSolid->FumeHood Yes CheckVolatile->FumeHood Yes GlovesCoatGoggles Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Goggles FumeHood->GlovesCoatGoggles FaceShield Add Face Shield GlovesCoatGoggles->FaceShield Splash/Dust Risk Respirator Consider Respirator if Fume Hood is Not Feasible GlovesCoatGoggles->Respirator High Risk/ No Hood

Caption: PPE selection workflow for handling the target compound.

Section 3: Safe Handling, Storage, and Emergency Procedures

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and degradation of the research material.

  • Handling: Avoid all contact with skin and eyes.[10] Do not breathe dust.[3] Wash hands and any exposed skin thoroughly after handling.[3][4] Use dedicated lab equipment and decontaminate it after use.

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[3][10] Many complex organic molecules are sensitive to light and temperature. While specific stability data is absent, storing the material refrigerated or at -20°C, protected from light, is a prudent measure.[3][11]

  • Chemical Incompatibility: Store away from strong oxidizing agents, acids, and bases, as these could initiate a hazardous reaction.[3] A systematic approach to chemical segregation is essential for laboratory safety.[12]

First-Aid and Emergency Response

Immediate and correct first-aid is crucial in the event of an exposure.

Table 2: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][13]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[2][3][10]
Eye Contact Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2][3]
  • Accidental Release: In case of a spill, evacuate the area. Wearing full PPE, including respiratory protection, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.[10] Do not allow the material to enter drains or waterways.[10]

Section 4: Physicochemical and Stability Data

Understanding the physical properties of a compound is essential for its safe handling and use in experiments. While specific data for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is not available, data from related compounds can provide general expectations.

  • Physical State: Likely to be a solid at room temperature.[6]

  • Solubility: Solubility in common laboratory solvents should be determined on a small scale before preparing stock solutions. Halogenated heterocycles are often soluble in organic solvents like DMSO and DMF.[11]

  • Stability: The compound is likely stable under recommended storage conditions.[4] However, the presence of multiple halogens, particularly iodine, can make the molecule susceptible to degradation by light or heat. Avoid exposure to high temperatures and incompatible materials.[10][14]

  • Hazardous Decomposition Products: Under fire conditions, expect the emission of highly toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen iodide (HI).[2]

Conclusion

Working with novel compounds like 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is the foundation of drug discovery and scientific advancement. It also carries the profound responsibility of ensuring the safety of all personnel. This guide provides a comprehensive framework for risk assessment and safe handling based on the principles of chemical safety and data extrapolated from analogous structures. The core directive is to always treat compounds with unknown toxicological properties with the highest degree of caution, implementing robust engineering controls and a stringent PPE protocol. By integrating this safety-first mindset into every step of the research workflow, scientists can pursue innovation responsibly.

References

  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET for 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine 99%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Bromo-2-chloropyrimidine.
  • Echemi. (n.d.). 2-broMo-4-chloro-5-iodopyridine hydrochloride Safety Data Sheets.
  • Spectrum Chemical. (2011, May 20). Material Safety Data Sheet for 4-BROMOTOLUENE.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for 2-Bromo-4-chloropyridine.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET for 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
  • Hoffman Fine Chemicals. (n.d.). CAS 1486551-39-6 | 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine.
  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine Properties. CompTox Chemicals Dashboard.
  • Environmental Protection Agency. (n.d.). 5-bromo-2-chloro-4-morpholinopyrimidine Properties. CompTox Chemicals Dashboard.
  • Dana Bioscience. (n.d.). 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine 100mg.
  • ChemicalBook. (2025, July 19). 5-Bromo-2-chloro-4,6-dimethylpyrimidine - Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Biotoxicity. (n.d.). Mutagenicity Testing in Pharmaceutical Development.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside (B9146) - Product Information Sheet.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Bromomethane. NCBI Bookshelf.
  • Api, A. M., et al. (2021, November 18). RIFM fragrance ingredient safety assessment, cyclooct-4-en-1-yl methyl carbonate, CAS registry number 87731-18-8. Food and Chemical Toxicology.
  • Global Substance Registration System. (n.d.). 5-BROMO-4-CHLORO-6-METHYLPYRIMIDIN-2-AMINE.
  • Defense Technical Information Center. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants.
  • Environmental Protection Agency. (n.d.). 2-Bromo-4,6-dimethylpyrimidine - Cancer. CompTox Chemicals Dashboard.
  • Environmental Protection Agency. (n.d.). 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine - Hazard. CompTox Chemicals Dashboard.
  • Texas A&M University. (n.d.). ChemTracker Compatible Storage Guide.
  • American Chemistry Council. (n.d.). Safe Handling Guidelines for ZDDP Components and Blends*.

Sources

reactivity order of halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Site-Selective Reactivity of Halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated pyrimidines are pivotal building blocks in medicinal chemistry and materials science due to their capacity for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the reactivity order of bromine, chlorine, and iodine in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. We will delve into the electronic and steric factors governing this selectivity under various reaction conditions, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to enable researchers to harness the differential reactivity of these halogens for the synthesis of complex molecular architectures.

Introduction: The Versatility of Polyhalogenated Pyrimidines

Halogenated pyrimidines are a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The presence of multiple halogen atoms with distinct reactivities on the pyrimidine core allows for a programmed, stepwise introduction of different substituents. This site-selectivity is crucial in drug discovery for structure-activity relationship (SAR) studies and in materials science for the fine-tuning of electronic properties. The molecule of interest, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, presents a fascinating case study in chemoselectivity, with three different halogens positioned at electronically distinct sites.

Fundamental Principles of Halogen Reactivity on the Pyrimidine Ring

The reactivity of halogens on an aromatic ring is primarily dictated by a combination of factors:

  • Carbon-Halogen Bond Strength: The bond strength decreases down the group: C-Cl > C-Br > C-I. This trend suggests that the C-I bond is the weakest and therefore the most susceptible to cleavage, particularly in reactions involving oxidative addition to a metal center.

  • Electronegativity and Inductive Effects: Chlorine is the most electronegative, followed by bromine and then iodine. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which can influence the electrophilicity of the carbon atom it is attached to.

  • Position on the Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The 2-, 4-, and 6-positions are particularly activated towards nucleophilic attack due to the ability of the ring nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate. The 5-position is generally less reactive in SNAr unless activated by adjacent electron-withdrawing groups.

  • Steric Hindrance: The methyl group at the 6-position can sterically hinder reactions at the adjacent 5-iodo and, to a lesser extent, the 4-chloro positions.

Reactivity in Transition-Metal-Catalyzed Cross-Coupling Reactions

In transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the initial and often rate-determining step is the oxidative addition of the carbon-halogen bond to the metal catalyst (commonly palladium or copper). The reactivity order in these reactions is almost universally I > Br > Cl . This is a direct consequence of the carbon-halogen bond dissociation energies.

Predicted Reactivity Order and Rationale

Based on the principles outlined above, the predicted order of reactivity for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine in cross-coupling reactions is:

5-Iodo > 2-Bromo > 4-Chloro

  • 1st Position to React (Most Reactive): 5-Iodo: The C-I bond is the weakest, making it the most susceptible to oxidative addition. While the 5-position is not as electronically activated as the 2- and 4-positions, the significantly lower bond energy of the C-I bond dominates its reactivity in cross-coupling.

  • 2nd Position to React: 2-Bromo: The C-Br bond is weaker than the C-Cl bond, making it more reactive. The 2-position is highly activated in the pyrimidine ring.

  • 3rd Position to React (Least Reactive): 4-Chloro: The C-Cl bond is the strongest of the three, requiring more forcing conditions (higher temperatures, stronger ligands) to undergo oxidative addition.

Experimental Workflow for Selective Cross-Coupling

The following diagram illustrates a general workflow for the selective functionalization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine via sequential cross-coupling reactions.

G A 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine B Suzuki/Sonogashira/Buchwald-Hartwig (R1-Group) Pd(0), mild conditions (e.g., RT to 50°C) A->B Selective reaction at C5-I C 2-Bromo-4-chloro-5-(R1)-6-methylpyrimidine B->C D Suzuki/Sonogashira/Buchwald-Hartwig (R2-Group) Pd(0), moderate conditions (e.g., 50-80°C) C->D Selective reaction at C2-Br E 2-(R2)-4-chloro-5-(R1)-6-methylpyrimidine D->E F Suzuki/Sonogashira/Buchwald-Hartwig (R3-Group) Pd(0), harsh conditions (e.g., >80°C, strong ligands) E->F Reaction at C4-Cl G 2-(R2)-4-(R3)-5-(R1)-6-methylpyrimidine F->G

Caption: Sequential cross-coupling workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective introduction of an aryl group at the 5-position.

Materials:

  • 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed 1,4-Dioxane/Water solvent mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-aryl-2-bromo-4-chloro-6-methylpyrimidine.

Self-Validation: The success of this selective protocol is validated by obtaining a product where only the iodine has been substituted. This can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The subsequent reactions at the bromo and chloro positions would require progressively higher temperatures and potentially different catalyst/ligand systems.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the attack of a nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is key. The reactivity order is governed by the ability of the halogen to stabilize the negative charge and its leaving group ability. Generally, for SNAr on electron-deficient rings, the reactivity order is Cl > Br > I . This is because the more electronegative chlorine atom is better at stabilizing the anionic intermediate through its inductive effect.

Predicted Reactivity Order and Rationale

For 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine in SNAr reactions, the predicted reactivity order is:

4-Chloro > 2-Bromo > 5-Iodo

  • 1st Position to React (Most Reactive): 4-Chloro: The 4-position is highly activated by the two ring nitrogens. Chlorine's strong electron-withdrawing inductive effect further enhances the electrophilicity of this carbon and stabilizes the Meisenheimer intermediate, making it the most susceptible to nucleophilic attack.

  • 2nd Position to React: 2-Bromo: The 2-position is also activated. While bromine is a good leaving group, its lower electronegativity compared to chlorine makes the 2-position slightly less electrophilic than the 4-position.

  • 3rd Position to React (Least Reactive): 5-Iodo: The 5-position is not directly activated by the ring nitrogens and is therefore significantly less reactive in SNAr reactions.

Experimental Workflow for Selective SNAr

The following diagram illustrates a general workflow for the selective functionalization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine via sequential SNAr reactions.

G A 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine B Nucleophile 1 (e.g., R-NH2) Low Temperature (e.g., 0°C to RT) A->B Selective reaction at C4-Cl C 2-Bromo-4-(Nu1)-5-iodo-6-methylpyrimidine B->C D Nucleophile 2 (e.g., R-OH) Moderate Temperature (e.g., RT to 60°C) C->D Selective reaction at C2-Br E 2-(Nu2)-4-(Nu1)-5-iodo-6-methylpyrimidine D->E

Caption: Sequential SNAr workflow for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Detailed Experimental Protocol: Selective Amination

This protocol details the selective introduction of an amine at the 4-position.

Materials:

  • 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

  • Primary or secondary amine (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (1.0 eq) in NMP in a dried flask under an inert atmosphere.

  • Add DIPEA (1.5 eq).

  • Cool the mixture to 0°C.

  • Add the amine (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-amino-2-bromo-5-iodo-6-methylpyrimidine.

Self-Validation: Confirmation of selective amination at the 4-position can be achieved through 2D NMR techniques such as HMBC and NOESY to establish the connectivity and spatial proximity of the newly introduced amino group to the methyl group at the 6-position.

Summary of Reactivity

The site-selective reactivity of the halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is highly dependent on the reaction mechanism.

Reaction TypeMost ReactiveModerately ReactiveLeast Reactive
Transition-Metal-Catalyzed Cross-Coupling 5-Iodo2-Bromo4-Chloro
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro2-Bromo5-Iodo

Conclusion

The differential reactivity of the halogens in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine offers a powerful platform for the synthesis of complex, highly functionalized pyrimidine derivatives. By carefully selecting the reaction type—transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution—and controlling the reaction conditions, chemists can achieve remarkable site-selectivity. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of synthetic routes to novel therapeutic agents and advanced materials.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Levin, V. V., & Dilman, A. D. (2017). Oxidative Addition of Organic Halides to Palladium(0) in Water. The Journal of Organic Chemistry, 82(19), 10053–10062. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. [Link]

Methodological & Application

Application Notes and Protocols for the Step-wise Derivatization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Pyrimidine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The compound 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a highly versatile building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—that can be selectively functionalized. This multi-halogenated pattern provides a powerful platform for creating complex, three-dimensional molecules through sequential, regioselective derivatization.

This guide provides a detailed technical overview and step-by-step protocols for the selective derivatization of this pyrimidine core. We will explore the underlying principles of regioselectivity and provide field-proven methods for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

The Principle of Regioselectivity

The ability to derivatize 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine in a controlled, stepwise manner hinges on the differential reactivity of the three carbon-halogen bonds. This reactivity is governed by two primary factors: the inherent bond strength (C-Cl > C-Br > C-I) and the electronic environment of the position on the pyrimidine ring.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The reactivity order for this step is generally C-I > C-Br > C-Cl . Therefore, by carefully controlling reaction conditions, particularly temperature, one can selectively functionalize the C5-iodo position first, followed by the C2-bromo, and finally the C4-chloro position.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of different positions on the pyrimidine ring towards nucleophiles is generally C4/C6 > C2 .[4][5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the charge can be delocalized onto the para-nitrogen atom.[6] The C-Cl bond at the highly activated C4 position is therefore a prime target for SNAr reactions.

This differential reactivity allows for a logical and sequential approach to building molecular complexity, as illustrated in the workflow below.

G cluster_0 Sequential Derivatization Strategy Start 2-Bromo-4-chloro- 5-iodo-6-methylpyrimidine Step1 C5-Substituted Pyrimidine (Product 1) Start->Step1 Reaction 1 (e.g., Sonogashira) Targets C5-I Step2 C4,C5-Disubstituted Pyrimidine (Product 2) Step1->Step2 Reaction 2 (e.g., SNAr) Targets C4-Cl Step3 C2,C4,C5-Trisubstituted Pyrimidine (Final Product) Step2->Step3 Reaction 3 (e.g., Suzuki) Targets C2-Br G cluster_sonogashira Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation (via Cu-acetylide) PdII_Alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_Alkyne->Product Start R¹-I Start->PdII_Aryl Alkyne H-C≡CR² Alkyne->PdII_Alkyne

Sources

Troubleshooting & Optimization

improving yield in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Coupling Reactions

Topic: Improving Yield & Selectivity in Multistep Functionalization Audience: Medicinal Chemists & Process Development Scientists Document ID: TSC-PYR-524-OPT Last Updated: February 17, 2026

Executive Summary: The Reactivity Landscape

The scaffold 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a "privileged structure" in drug discovery due to its ability to be sequentially functionalized at three distinct positions. However, this high functionality is also its primary liability.

Success depends on strictly adhering to the Hierarchy of Halogen Reactivity . Deviating from this order or using non-compatible conditions (specifically aqueous bases) will lead to regioselectivity scrambling, hydrolysis, and catastrophic yield loss.

The Golden Rule of Sequential Coupling

For Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille), the reactivity order is governed by bond dissociation energy (C-I < C-Br < C-Cl) and electronic activation.

  • Position C-5 (Iodo): Most reactive. Couples at Room Temperature (RT).

  • Position C-2 (Bromo): Moderately reactive. Requires Heat (60–80 °C).

  • Position C-4 (Chloro): Least reactive to Pd(0). Requires specialized ligands or is reserved for Nucleophilic Aromatic Substitution (SNAr).

ReactivityOrder Substrate 2-Bromo-4-chloro- 5-iodo-6-methylpyrimidine Step1 Step 1: C-5 Coupling (Iodo Displacement) Condition: Mild, RT Substrate->Step1 Step2 Step 2: C-2 Coupling (Bromo Displacement) Condition: Heat (60-80°C) Step1->Step2 Step1->Step2 Preserves C-2 Br & C-4 Cl Step3 Step 3: C-4 Substitution (Chloro Displacement) Condition: S_NAr or Specialized Pd Step2->Step3 Step2->Step3 Preserves C-4 Cl

Figure 1: The sequential logic for orthogonal functionalization of the pyrimidine core.

Part 1: Troubleshooting Guide (FAQ Format)

Section A: The C-5 Coupling (Iodo-Selective)

Q: I am observing significant amounts of starting material remaining, but if I increase the temperature, I get a mixture of products. What is happening? A: You are likely encountering the "Reactivity Cliff." The C-5 Iodo bond is weak enough to break at room temperature. If you heat the reaction to force conversion, you activate the C-2 Bromo position, leading to "scrambling" (coupling at both C-5 and C-2).

  • Solution: Switch to a more active catalyst system at a lower temperature rather than heating a less active one.

    • Recommended:Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ at 20–25 °C.

    • Avoid: Heating above 40 °C during the first step.

Q: My yield is low because the C-4 Chloro group is disappearing, but I'm not seeing coupled product at that position. A: You are seeing Hydrolysis , not coupling. The C-4 position is highly electron-deficient (para to N1, ortho to N3) and susceptible to attack by hydroxide ions.

  • Mechanism: In aqueous basic conditions (e.g., Na₂CO₃/H₂O), the C-4 Cl is displaced by OH⁻, forming the pyrimidone (tautomer). This byproduct is dead to further coupling.

  • Solution: Move to Anhydrous Suzuki Conditions .

    • Base: Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous).

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

    • Additives: 4Å Molecular Sieves can help scavenge trace water.

Section B: The C-2 Coupling (Bromo-Selective)

Q: After successfully coupling at C-5, the C-2 reaction is sluggish. Should I switch to a Buchwald precatalyst? A: Proceed with caution. While Gen-2/Gen-3 Buchwald precatalysts (e.g., XPhos-Pd-G2) are powerful, they are often too powerful and may begin to oxidatively add into the C-4 Chloro bond, destroying your orthogonality.

  • Solution: Stick to "middle-tier" ligands. Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is often ideal here. It is active enough for the Bromide at 80 °C but generally leaves the Chloride alone.

Section C: General Yield Killers

Q: I see "Protodehalogenation" (loss of Iodine/Bromine replaced by Hydrogen). Why? A: This is usually caused by hydride donation from the solvent or ligand.

  • Trigger: Using primary/secondary alcohols (Ethanol, Isopropanol) as cosolvents, especially with electron-rich ligands.

  • Fix: Switch to non-protic polar solvents like DMF or DMAc , or strictly use Toluene/Dioxane. Ensure your reaction is strictly degassed (Argon sparge) to prevent radical pathways.

Part 2: Optimized Experimental Protocols

These protocols are designed to maximize yield by strictly controlling chemoselectivity.

Protocol 1: C-5 Selective Suzuki Coupling (The "Cold" Method)

Target: Functionalization of the Iodo position without touching Br or Cl.

ComponentReagentEquivalentsNotes
Substrate 2-Br-4-Cl-5-I-6-Me-pyrimidine1.0Limiting reagent
Boronic Acid Aryl-B(OH)₂1.05Slight excess only
Catalyst Pd(dppf)Cl₂·DCM 0.03 (3 mol%)High selectivity for I over Br
Base Cs₂CO₃ (Anhydrous) 2.0Prevents C-4 hydrolysis
Solvent 1,4-Dioxane (Dry)0.1 MDegassed thoroughly

Procedure:

  • Charge an oven-dried flask with Substrate, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Dioxane via syringe.[1]

  • Stir at Room Temperature (23 °C) for 4–12 hours.

  • Checkpoint: Monitor by TLC/LCMS.[1] Stop immediately upon consumption of starting material to prevent C-2 activation.

Protocol 2: C-2 Selective Coupling (The "Warm" Method)

Target: Functionalization of the Bromo position (post-C5 coupling).

ComponentReagentEquivalentsNotes
Substrate Product from Protocol 11.0
Boronic Acid Aryl-B(OH)₂1.2
Catalyst Pd(PPh₃)₄ 0.05 (5 mol%)Standard activity
Base Na₂CO₃ (2M aq.)2.5Aqueous base is safer now if C-4 is stable*
Solvent DME / Water (4:1)0.1 MDimethoxyethane favors solubility
  • Note: If the C-4 position remains labile (depending on the C-5 substituent), continue using Anhydrous Cs₂CO₃/Toluene.

  • Temperature: Heat to 70–80 °C . Do not exceed 90 °C to avoid touching the C-4 Chloride.

Protocol 3: C-4 Functionalization (The "End Game")

Target: Displacement of the final Chloro group.

Option A: SNAr (Nucleophilic Displacement)

  • Reagents: Primary/Secondary Amine (1.5 eq), DIPEA (2.0 eq), DMSO or NMP.

  • Conditions: Heat to 80–100 °C. The C-4 position is activated by the ring nitrogens, facilitating displacement without metal catalysis.

Option B: Pd-Catalyzed (If C-C bond needed)

  • Catalyst: Pd₂(dba)₃ + XPhos (or SPhos).

  • Conditions: Toluene, K₃PO₄, 100–110 °C. Requires electron-rich biaryl phosphines to activate the unreactive Aryl-Chloride.

Part 3: Data & Reference Tables

Table 1: Solvent & Base Compatibility Matrix
Solvent SystemBaseRisk LevelBest For
Dioxane (Dry) Cs₂CO₃ Low Step 1 (C-5) . Best for preventing hydrolysis.[2][3]
Toluene (Dry) K₃PO₄ Low Step 1 (C-5) . Good for non-polar substrates.
DME / WaterNa₂CO₃MediumStep 2 (C-2). Water risks C-4 hydrolysis.
Ethanol / WaterK₂CO₃High Avoid. Promotes hydrolysis and protodehalogenation.
DMFCs₂CO₃MediumGood solubility, but difficult to remove.
Table 2: Common Side Products & Solutions
Observed Mass (LCMS)DiagnosisCauseSolution
M - I + H De-iodinationHydride source present (alcohol)Switch to Dioxane/Toluene.[1] Remove EtOH.
M - Cl + OH HydrolysisAqueous base attacking C-4Use Anhydrous Cs₂CO₃.
M + 2x Aryl Over-couplingTemp too high; Catalyst too activeLower temp to RT. Use Pd(dppf)Cl₂.
2x M (Dimer) HomocouplingOxygen in solventDegas solvents (sparge with Ar for 15 min).

References

  • BenchChem. (2025).[1][4][5] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from

  • Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved from

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Chemical Communications. Retrieved from

  • Schroeder, G. M., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. Organic Process Research & Development. Retrieved from

  • Lian, Y., et al. (2021).[6] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. Retrieved from

Sources

Technical Support Center: Pyrimidine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation Side Reactions

Status: Operational Lead Scientist: Dr. Aris Thorne Last Updated: 2025-05-20

Executive Summary: The Electron-Deficiency Trap

Pyrimidines present a unique paradox in synthetic chemistry. Their profound electron deficiency makes the carbon-halogen (C-X) bond highly labile towards oxidative addition—a feature that drives desired cross-couplings but simultaneously lowers the activation energy for undesired reduction (hydrodehalogenation).

This guide addresses the three critical interfaces where dehalogenation destroys yields: Palladium-Catalyzed Couplings , Lithium-Halogen Exchange , and Chemoselective Reductions .

Module 1: Palladium-Catalyzed Cross-Couplings

Context: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

Q1: My Suzuki coupling yields the dehalogenated pyrimidine (Ar-H) instead of the coupled product (Ar-R). What is the mechanism driving this?

Diagnosis: You are likely generating a Palladium-Hydride (Pd-H) species in situ. In pyrimidine synthesis, the electron-poor ring facilitates rapid oxidative addition. However, if the transmetalation step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the Pd(II) intermediate becomes vulnerable to


-hydride elimination or reaction with protic sources.

The "Hidden" Hydride Sources:

  • Alkoxide Bases: Bases like NaOEt or

    
     contain 
    
    
    
    -hydrogens. They can coordinate to Pd and undergo
    
    
    elimination, transferring a hydride to the metal.
  • Alcohol Solvents: Primary and secondary alcohols are excellent hydride donors.

  • Trace Water: In the presence of certain phosphines, water can generate Pd-H.

Visualizing the Failure Mode:

Pd_Dehalogenation Start Ar-X (Halopyrimidine) OxAdd Oxidative Addition [L2Pd(Ar)X] Start->OxAdd Pd(0) TransMet Transmetalation (Desired Path) OxAdd->TransMet + R-B(OH)2 BetaElim β-Hydride Elimination (Side Reaction) OxAdd->BetaElim + Alkoxide/Alcohol Product Ar-R (Coupled Product) TransMet->Product Reductive Elim. PdH H-Pd-Ar Species BetaElim->PdH Hydride Transfer Waste Ar-H (Dehalogenated) PdH->Waste Reductive Elim.

Figure 1: The kinetic competition between transmetalation and hydride generation.[1] Note that electron-deficient pyrimidines accelerate both oxidative addition and the subsequent reductive elimination of Ar-H.

Q2: How do I re-engineer my reaction conditions to suppress this pathway?

Troubleshooting Protocol:

  • Switch the Base: Replace alkoxides with inorganic bases that lack

    
    -hydrogens.
    
    • Recommendation:Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      .[2] These are strictly non-nucleophilic and cannot donate hydrides.
  • Solvent Control: Abandon alcohols.

    • Recommendation: Use 1,4-Dioxane or Toluene . If solubility is an issue, use

      
      -Amyl alcohol , which lacks 
      
      
      
      -hydrogens and cannot undergo elimination.
  • Ligand Selection: Use bulky, electron-rich ligands.[2][3][4]

    • Why: Ligands like XPhos or SPhos accelerate the reductive elimination of the desired C-C bond, effectively outcompeting the slower decomposition pathways.

Validated Protocol: Dehalogenation-Free Suzuki Coupling This protocol minimizes Pd-H formation by excluding proton sources and using a rapid-coupling catalyst system.

ComponentReagent/ConditionFunction
Substrate Chloropyrimidine (1.0 equiv)Less prone to reduction than I/Br analogs.
Partner Boronic Acid (1.5 equiv)Excess drives transmetalation.
Catalyst XPhos Pd G2 (2-5 mol%)Pre-formed active species; prevents induction period.
Base

(3.0 equiv)
Anhydrous, granular. No hydride source.
Solvent THF/Water (10:1) or DioxaneDegassed vigorously.
Temp 60-80°CModerate heat avoids thermal decomposition.

Critical Step: Degas solvents by sparging with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst deactivation, which indirectly favors dehalogenation by stalling the cycle [1].

Module 2: Lithium-Halogen Exchange

Context: Functionalizing pyrimidines via lithiation (e.g., introducing formyl, carboxyl, or boronate groups).

Q3: I am attempting a Li-Br exchange on 5-bromo-2-chloropyrimidine. Upon quenching, I recover 2-chloropyrimidine (protonated) instead of my product.

Diagnosis: Your lithiated intermediate is unstable ("scrambling") or reacting with the solvent. Pyrimidyl lithium species are notoriously unstable compared to phenyl lithiums. They can undergo "dance" rearrangements or deprotonate the THF solvent (which then acts as a proton source), leading to the "dehalogenated" parent scaffold upon workup.

Q4: What is the "Cryogenic Trapping" strategy?

To prevent the transient lithio-species from decaying, you must either work at extremely low temperatures or trap it immediately.

Decision Matrix for Lithiation:

VariableStandard ConditionOptimized for Pyrimidines
Temperature -78°C-95°C to -100°C (using liquid

/MeOH or Et2O)
Solvent THFToluene/THF (4:1) or Et2O . Pure THF is reactive at > -70°C.
Reagent

-BuLi

-BuLi
(for iodides) or

-BuLi
(for bromides, 2 equiv).[5]
Mode Stepwise (Lithiate

Add Electrophile)
In-Situ Trapping (Mix Electrophile + Substrate

Add Li)

Protocol: In-Situ Boronylation (The "Barbier" Approach) Use this when the lithiated species is too unstable to exist for even 1 minute.

  • Dissolve the halopyrimidine (1.0 equiv) and Triisopropyl borate (1.2 equiv) in Anhydrous THF/Toluene (1:4).

  • Cool to -78°C (or lower).

  • Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask.
    
    • Mechanism:[6][7][8][9] As the Lithium-Halogen exchange occurs, the resulting anion is immediately trapped by the borate ester already present in the solution. This kinetic trapping outcompetes protonation [2].

  • Warm slowly to room temperature only after quenching with acid.

Module 3: Chemoselective Reduction

Context: Reducing a nitro group (


) to an amine (

) in the presence of a halogen.
Q5: Standard Hydrogenation (H2, Pd/C) stripped the chlorine off my pyrimidine. What are the alternatives?

Diagnosis: Pd/C is a non-selective hydrogenation catalyst. It readily performs oxidative insertion into C-Cl/C-Br bonds on electron-deficient rings.

Selection Guide: Dehalogenation-Safe Reductions

Reagent SystemSelectivityNotes

+ Pd/C
❌ PoorWill dehalogenate pyrimidines rapidly.

+ Pt(S)/C
✅ ExcellentSulfided Platinum is poisoned to prevent C-X insertion but allows

reduction [3].
Fe /

✅ ExcellentHeterogeneous, single-electron transfer mechanism. Completely inert to aryl halides.

✅ GoodEffective but generates difficult tin waste.
Zn / AcOH ⚠️ RiskyCan cause hydrodehalogenation at elevated temps or long reaction times.

Recommended Protocol: Iron-Mediated Reduction This is the most robust method for preserving halogens.

  • Suspend Nitropyrimidine (1 equiv) and Iron Powder (5 equiv, -325 mesh) in Ethanol/Water (3:1).

  • Add Ammonium Chloride (5 equiv).

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended due to sludge).

  • Monitor by TLC (usually complete in 1-2 hours).

  • Filter hot through Celite to remove iron oxides.

References
  • Mechanistic Insights into Hydrodehalogenation: Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[8] Organometallics, 2011.[8] Link

  • Lithium-Halogen Exchange Dynamics: Bailey, W. F. et al.[5] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988.[5][10] Link

  • Selective Hydrogenation: BenchChem Technical Support. "Selective reduction of nitro group without affecting other functional groups."[11] Link

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to achieve your synthetic goals with precision and efficiency. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Understanding the Reactivity Landscape of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

The key to successfully functionalizing this polyhalogenated pyrimidine lies in understanding the differential reactivity of the three halogen atoms. This selectivity is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

Order of Reactivity:

The generally accepted order of reactivity for the halogens is Iodine > Bromine > Chlorine [1]. This predictable hierarchy is your most powerful tool for achieving selective, sequential functionalization.

  • C-I Bond (5-position): The weakest and most reactive C-X bond, making it the preferred site for initial functionalization under milder conditions.

  • C-Br Bond (2-position): Of intermediate reactivity, this bond can be targeted after the iodo group has reacted, typically by employing more forcing conditions or a more active catalyst system.

  • C-Cl Bond (4-position): The strongest and least reactive bond, requiring the most vigorous conditions or specialized, highly active catalysts for cleavage.

Beyond the inherent halogen reactivity, the electronic nature of the pyrimidine ring also plays a crucial role. The electron-deficient character of the pyrimidine ring generally makes it more reactive in cross-coupling reactions compared to analogous benzene halides[1][2]. For polyhalogenated pyrimidines, the general order of positional reactivity is C4 > C2 > C5[3]. However, for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, the pronounced difference in C-X bond strength will be the dominant factor in directing regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position (C-I bond) of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low yield in a Suzuki coupling at the C-I position is often due to suboptimal catalyst activity, issues with the boronic acid, or an inappropriate choice of base or solvent. Here’s a systematic approach to troubleshooting:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. While Pd(PPh₃)₄ is a common starting point for C-I couplings, consider using a more robust pre-catalyst like Pd(dppf)Cl₂ for heteroaromatic substrates[4]. If using a Pd(II) source like Pd(OAc)₂, ensure that the active Pd(0) species is being generated effectively.

    • Ligand Choice: For the highly reactive C-I bond, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, if you suspect catalyst deactivation, switching to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., XPhos, SPhos) or a ferrocene-based ligand (e.g., dppf) can improve catalyst stability and turnover.

  • Boronic Acid/Ester Stability:

    • Purity and Stoichiometry: Use a high-purity boronic acid and ensure you are using a slight excess (typically 1.1-1.5 equivalents). Boronic acids can degrade upon storage; using a freshly opened bottle or a recently purified batch is recommended.

    • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. To mitigate this, consider using the corresponding pinacol ester or a trifluoroborate salt, which are often more stable.

  • Base and Solvent Selection:

    • Base Strength and Type: An appropriate base is crucial for the transmetalation step. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are generally effective. For base-sensitive substrates or to avoid potential side reactions, anhydrous conditions with a base like K₃PO₄ can be beneficial[4].

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is standard for many Suzuki couplings. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.

  • Reaction Temperature:

    • While the C-I bond is reactive, some activation energy is still required. If you are running the reaction at room temperature, a modest increase in temperature (e.g., 50-80 °C) can significantly improve the reaction rate.

Scenario 2: Lack of Selectivity in Sonogashira Coupling

Question: I am trying to perform a Sonogashira coupling with a terminal alkyne, intending to react only at the 5-iodo position. However, I am seeing a mixture of products, including some reaction at the 2-bromo position. How can I improve the selectivity?

Answer:

Achieving high selectivity in Sonogashira coupling on a polyhalogenated substrate hinges on exploiting the differential reactivity of the C-X bonds. If you are observing reactivity at the C-Br bond, your reaction conditions are likely too harsh.

  • Reaction Temperature: This is the most critical parameter to control for selectivity. Begin your reaction at room temperature. The C-I bond is often reactive enough for Sonogashira coupling under these mild conditions, while the C-Br bond will remain largely untouched[5]. Avoid high temperatures initially.

  • Catalyst System:

    • Palladium Source: Standard Sonogashira catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally suitable for selective coupling at the C-I position.

    • Copper(I) Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is standard in Sonogashira reactions to facilitate the formation of a copper acetylide intermediate. Ensure you are using a catalytic amount (typically 1-5 mol%).

    • Ligand Effects: The choice of ligand can influence regioselectivity. For instance, in some systems, monodentate ligands favor reaction at one position, while bidentate ligands may promote reaction at another[6]. For initial attempts at selective C-I coupling, PPh₃ is a reasonable choice.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, even at room temperature, can lead to slow reaction at the less reactive C-Br site. Aim to stop the reaction once the starting material is consumed and the desired mono-alkynylated product is maximized.

Scenario 3: Hydrodehalogenation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination at the 2-bromo position (after having functionalized the 5-iodo position), but I am observing a significant amount of the debrominated pyrimidine as a byproduct. What causes this and how can I minimize it?

Answer:

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It often arises from the formation of a palladium-hydride (Pd-H) species which can then reductively eliminate with the pyrimidine ring.

  • Choice of Base and Solvent:

    • Strong bases, particularly in the presence of trace amounts of water or other protic impurities, can contribute to the formation of Pd-H species. Ensure you are using a high-purity, anhydrous base (e.g., NaOt-Bu, KOt-Bu, or LHMDS) and scrupulously dry, degassed solvents (e.g., toluene, dioxane).

  • Catalyst and Ligand System:

    • Ligand Choice: The ligand plays a critical role in preventing hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are highly recommended for aminations of heteroaryl halides[7][8]. These ligands promote the desired reductive elimination of the C-N bond over competing pathways.

    • Catalyst Precursor: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can lead to a more controlled formation of the active catalytic species and minimize side reactions compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand[9].

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.1-1.3 equivalents) can help to favor the desired amination pathway.

  • Reaction Temperature: While amination of a C-Br bond often requires heating, excessively high temperatures can increase the rate of decomposition pathways that lead to hydrodehalogenation. Try to find the minimum temperature required for a reasonable reaction rate (typically in the 80-110 °C range).

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system to start with for a Suzuki coupling at the 5-iodo position?

A1: A reliable starting point for a selective Suzuki coupling at the C5-iodo position would be Pd(PPh₃)₄ (3-5 mol%) with K₂CO₃ (2 equivalents) in a 1,4-dioxane/water (4:1) solvent system at 80 °C . This system is mild enough to favor reaction at the most labile C-I bond while leaving the C-Br and C-Cl bonds intact.

Q2: Can I perform a "one-pot" sequential functionalization of the iodo and bromo positions?

A2: Yes, a sequential, one-pot functionalization is a viable and efficient strategy. First, perform the coupling at the 5-iodo position under mild conditions as described above. Once the initial reaction is complete (as determined by TLC or LC-MS), you can then add the second coupling partner (e.g., a different boronic acid for a Suzuki reaction) along with a more active catalyst system if necessary (e.g., a catalyst with a biarylphosphine ligand) and increase the reaction temperature to target the 2-bromo position.

Q3: What catalyst system is recommended for the most challenging C-Cl bond at the 4-position?

A3: Functionalizing the C4-chloro position requires a highly active catalyst system due to the strength of the C-Cl bond. For a Buchwald-Hartwig amination, you would typically need a palladium precursor like Pd₂(dba)₃ or a G3/G4 pre-catalyst in combination with a sterically hindered biarylphosphine ligand such as BrettPhos or RuPhos and a strong base like NaOt-Bu or LHMDS at elevated temperatures (e.g., 100-120 °C)[7][8][10]. For Suzuki couplings, similar catalyst systems with bulky, electron-rich ligands are often necessary.

Q4: How does the 6-methyl group influence the reactivity of the pyrimidine ring?

A4: The 6-methyl group is an electron-donating group, which can slightly decrease the overall electrophilicity of the pyrimidine ring. However, this effect is generally minor compared to the strong directing effects of the halogens. The methyl group may also exert some steric influence on the adjacent 5-iodo position, but this is not typically a major impediment for most cross-coupling reactions.

Q5: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A5: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and the copper(I) co-catalyst. To minimize this:

  • Ensure a strictly inert atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Minimize the amount of copper(I) iodide: Use the minimum effective concentration of the copper co-catalyst.

  • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.

  • Consider a copper-free protocol: In some cases, copper-free Sonogashira conditions can be employed to completely avoid this side reaction, although this may require a more specialized palladium catalyst system.

Data and Protocols

Recommended Catalyst Systems for Selective Functionalization
Position to FunctionalizeHalogenReaction TypeRecommended Pd SourceRecommended LigandRecommended BaseTypical SolventTemperature (°C)
5IodoSuzuki-MiyauraPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80
5IodoSonogashiraPdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF or DMF25-50
2BromoSuzuki-MiyauraPd₂(dba)₃ or Pd(dppf)Cl₂dppf or SPhosK₃PO₄Toluene or Dioxane90-110
2BromoBuchwald-HartwigPd₂(dba)₃ or G3-XPhosXPhos or RuPhosNaOt-BuToluene100-110
4ChloroSuzuki-MiyauraPd₂(dba)₃ or G4-RuPhosRuPhos or BrettPhosK₃PO₄ or Cs₂CO₃Dioxane110-130
4ChloroBuchwald-HartwigPd₂(dba)₃ or G4-BrettPhosBrettPhosLHMDS or NaOt-BuToluene110-130
Generalized Experimental Protocol: Selective Sonogashira Coupling at the 5-Iodo Position

This protocol provides a starting point for the selective functionalization of the 5-iodo position. Optimization may be required for specific alkyne coupling partners.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) via syringe, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature (25 °C) and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Decision Tree for Sequential Functionalization

G start Start with 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine step1 Target C5-Iodo Position (Most Reactive) start->step1 step1_rxn Suzuki, Sonogashira, etc. (Mild Conditions, e.g., RT to 80°C) step1->step1_rxn step1_product 5-Functionalized-2-bromo-4-chloro-6-methylpyrimidine step1_rxn->step1_product step2 Target C2-Bromo Position (Intermediate Reactivity) step1_product->step2 step2_rxn Suzuki, Buchwald-Hartwig, etc. (Forcing Conditions, e.g., 90-110°C, Bulky Ligand) step2->step2_rxn step2_product 2,5-Difunctionalized-4-chloro-6-methylpyrimidine step2_rxn->step2_product step3 Target C4-Chloro Position (Least Reactive) step2_product->step3 step3_rxn Suzuki, Buchwald-Hartwig, etc. (Harsh Conditions, e.g., >110°C, Specialized Catalyst) step3->step3_rxn final_product 2,4,5-Trifunctionalized-6-methylpyrimidine step3_rxn->final_product

Caption: A workflow for the sequential functionalization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_catalyst Is the catalyst system appropriate and active? start->check_catalyst check_reagents Are the coupling partner and base pure and stable? check_catalyst->check_reagents Yes solution_catalyst Switch to a pre-catalyst or a more robust ligand (e.g., biarylphosphine). check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (solvent, temp.) optimal? check_reagents->check_conditions Yes solution_reagents Use fresh reagents. Consider a more stable derivative (e.g., pinacol ester). check_reagents->solution_reagents No check_conditions->start Yes, reconsider catalyst solution_conditions Ensure solvent is degassed. Optimize temperature. check_conditions->solution_conditions No success Improved Yield solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: A systematic approach to troubleshooting low-yield cross-coupling reactions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Guram, A. S., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl chlorides and bromides. Accounts of Chemical Research, 37(10), 713-727.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Bhanage, B. M., & Arai, M. (2001). Recent advances in the Heck reaction.
  • Doucet, H. (2008). Sonogashira reactions of heteroaryl halides. Topics in Current Chemistry, 289, 1-42.
  • Cristofol, A., & Seeberger, P. H. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(5), 559-563.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Nolan, S. P. (Ed.). (2010). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Wu, X., & Fun, H. K. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2228.
  • Singh, K., Singh, K., & Balzarini, J. (2007). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry, 15(21), 6801-6808.
  • Stanetty, P., & Schnürch, M. (2005). Sequential triple cross-coupling towards synthesis of 2,4,5-trisarylthiazoles. Synthesis, 2005(12), 2007-2013.
  • Langer, P., & Hussain, M. (2008). Synthesis of aryl-substituted pyrimidines by site-selective Suzuki–Miyaura cross-coupling reactions of 2,4,5,6-tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(21), 3585-3593.
  • Phipps, R. J., & Gaunt, M. J. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society, 143(1), 1-10.
  • Fairlamb, I. J., & Kapdi, A. R. (2016). The road less traveled: unconventional site selectivity in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes. Accounts of Chemical Research, 49(8), 1547-1560.
  • Neufeldt, S. R., & Sanford, M. S. (2012). C2-selective palladium-catalyzed C—S cross-coupling of 2,4-dihalopyrimidines. Organic Letters, 14(20), 5214-5217.
  • Houk, K. N., & Merlic, C. A. (2013). Site-selective cross-coupling of polyhalogenated arenes and heteroarenes with identical halogen groups. Accounts of Chemical Research, 46(11), 2538-2549.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Inverting the conventional site selectivity of cross-coupling of 2,4-dichloropyrimidines. Synlett, 23(10), 1433-1436.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 23(10), 1433–1436.
  • Fu, G. C. (2008). Cross-coupling reactions of alkyl electrophiles. Accounts of Chemical Research, 41(11), 1555-1564.
  • Singh, K., Singh, K., & Balzarini, J. (2007). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & medicinal chemistry, 15(21), 6801-6808.
  • Langer, P., & Hussain, M. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(21), 3585-3593.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Phipps, R. J., & Gaunt, M. J. (2021). Site-Selective Cross-Coupling by Fine-Tuning the Supramolecular Interaction. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Langer, P., & Hussain, M. (2008). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(21), 3585-3593.
  • Stanetty, P., & Schnürch, M. (2005). Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. SYNTHESIS, 2005(12), 2007-2013.
  • Wu, X., & Fun, H. K. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2228.
  • Darses, S., & Genet, J. P. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(19), 6536-6545.

Sources

recrystallization solvents for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Logic

User Query: "What are the optimal solvent systems for recrystallizing 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine?"

Technical Analysis: This molecule presents a specific purification challenge due to its poly-halogenated nature .[1] The presence of three different halogens (Br, Cl, I) and a methyl group on the pyrimidine ring renders the molecule significantly lipophilic (hydrophobic) while maintaining electrophilic reactivity at the C2 and C4 positions.[1]

  • Solubility Profile: High solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1] Low solubility in aliphatic hydrocarbons (Hexanes, Heptane) and water.[1]

  • Reactivity Warning: The C4-Chloro and C2-Bromo positions are susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] Avoid boiling in primary alcohols (Methanol, Ethanol)  for extended periods, as this can lead to alkoxy-substitution impurities (e.g., replacing -Cl with -OEt).[1]
    
Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)SuitabilityMechanism
Primary (Recommended) Ethyl Acetate / n-Heptane High Gentle thermal gradient; Heptane (bp 98°C) allows higher heating than Hexanes without boiling off.[1]
Alternative (Low Temp) DCM / Hexanes Medium Good for low-melting solids, but DCM is volatile and difficult to saturate effectively at reflux.[1]
Risky (Not Recommended) Ethanol or Methanol Low High risk of solvolysis (nucleophilic attack) at reflux temperatures.[1]

Decision Logic for Purification

The following decision tree illustrates the logic for selecting the purification method based on your crude material's impurity profile.

SolventSelection Start Analyze Crude Purity (LCMS/NMR) ImpurityType Identify Major Impurity Start->ImpurityType PolarImp Polar Impurities (Salts, Acids) ImpurityType->PolarImp NonPolarImp Non-Polar Impurities (Oligomers, Grease) ImpurityType->NonPolarImp ColorImp Colored Impurities (Free Iodine/Oxidation) ImpurityType->ColorImp Action1 Aqueous Wash then Recryst: EtOAc/Heptane PolarImp->Action1 Best Separation Action2 Recryst: DCM/Hexanes (Cold Precipitation) NonPolarImp->Action2 Lipophilic Separation Action3 Thiosulfate Wash then Charcoal Treatment ColorImp->Action3 Chemical Quench

Figure 1: Decision matrix for selecting purification workflow based on impurity profile.

Detailed Experimental Protocol (EtOAc / n-Heptane)

Objective: Purify crude 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine to >98% purity.

Reagents Required[2][3][4][5][6][7]
  • Ethyl Acetate (HPLC Grade)[1]

  • n-Heptane (or Hexanes)[1]

  • Activated Charcoal (Optional, for color removal)[1][2]

  • Sodium Thiosulfate (if free iodine is present)[1]

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate in small portions while heating gently (40-50°C).

    • Critical Note: Do not boil aggressively.[1] The C-I bond is heat and light-sensitive.[1] Use the minimum amount of EtOAc required to dissolve the solid completely.[1]

  • Filtration (Clarification):

    • If the solution contains insoluble particles or is dark, add a spatula tip of activated charcoal. Stir for 5 minutes.

    • Perform a hot filtration through a glass frit or Celite pad to remove the charcoal/particulates.[1]

  • Precipitation (The Anti-Solvent):

    • Return the clear filtrate to the heat source and bring to a gentle simmer.

    • Slowly add n-Heptane dropwise.[1]

    • Visual Cue: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1]

    • Add one or two drops of Ethyl Acetate to clear the solution back to transparency.[1]

  • Crystallization:

    • Remove from heat.[1][3][2][4] Cover the flask with foil (protect from light).[1]

    • Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling may cause "oiling out."[1]

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration.[1][3][2]

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry under high vacuum at ambient temperature (do not heat dry >40°C).[1]

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

  • Cause: The melting point of the solvated product is likely lower than the boiling point of the solvent mixture, or the solution is too concentrated.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of more Ethyl Acetate (solvent) to dilute it slightly.[1] Allow it to cool much more slowly. Scratching the glass with a spatula or adding a "seed crystal" of pure product at the cloud point is highly effective.[1]

Q2: The crystals are turning yellow/brown during storage.

  • Cause: Liberation of elemental iodine (

    
    ) due to photolytic cleavage of the C-I bond.[1]
    
  • Fix: Store the compound in amber vials under Argon/Nitrogen at -20°C. If the solid is already yellow, wash with a dilute cold solution of Sodium Thiosulfate (

    
    ) during the filtration step to reduce 
    
    
    
    back to iodide.[1]

Q3: Can I use Ethanol/Water?

  • Warning: While standard pyrimidines recrystallize well in EtOH/Water, this specific molecule has a reactive C4-Chlorine.[1] Heating in ethanol risks forming the 4-ethoxy derivative.[1] If you must use alcohols, keep the temperature below 40°C and work quickly.

Q4: Why n-Heptane instead of Hexanes?

  • Reasoning: n-Heptane (bp 98°C) has a higher boiling point than Hexanes (bp 68°C).[1] This allows you to heat the Ethyl Acetate (bp 77°C) solution closer to its boiling point without the anti-solvent evaporating prematurely, ensuring a better saturation gradient.[1]

Visualizing the Workflow

RecrystallizationWorkflow Step1 1. Dissolve Crude (Min. EtOAc, 45°C) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Soln Step3 3. Add Anti-Solvent (Dropwise Heptane) Step2->Step3 Turbidity Point Step4 4. Slow Cooling (RT -> 4°C) Step3->Step4 Crystal Growth Step5 5. Vacuum Filter & Wash (Cold) Step4->Step5 Isolate

Figure 2: Step-by-step workflow for the mixed-solvent recrystallization process.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general purification of halogenated heterocycles).

    • [1]

  • Organic Syntheses. (1951).[1] 4-Methyl-6-hydroxypyrimidine (Describes purification of similar chlorinated pyrimidine precursors via EtOAc/Acetone).[1] Org.[1] Synth. 31, 72.

    • [1]

  • Baluja, S., et al. (2016).[1] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[1][5] (Provides empirical solubility data for substituted pyrimidines in esters vs. alcohols).

  • PubChem Compound Summary. (2024). 2-Bromo-4-chloropyrimidine (Structural analog data regarding stability and physical properties).

    • [1]

Sources

Validation & Comparative

Advanced Analytical Guide: Characterization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (CAS: 1005459-24-6) represents a unique analytical challenge in pharmaceutical development. As a tri-halogenated pyrimidine scaffold, its electron-deficient nature significantly reduces the basicity of the pyrimidine nitrogens, often rendering standard Electrospray Ionization (ESI) inefficient. Furthermore, the presence of three distinct halogens (Cl, Br, I) creates a complex isotopic envelope that complicates automated spectral deconvolution.

This guide compares the standard "Generic" analytical approach against an Optimized Orthogonal Method . We demonstrate that while standard ESI/C18 workflows (the "Alternative") often fail to detect trace de-halogenated impurities, an APCI/Phenyl-Hexyl workflow provides superior sensitivity and structural elucidation capabilities.

Part 1: Comparative Analysis of Analytical Methods

In this section, we objectively compare the industry-standard "Generic Method" (often used in high-throughput screening) with the "Optimized Method" developed for high-integrity structural confirmation.

Performance Matrix
FeatureAlternative (Generic Method) Optimized Method (Recommended) Scientific Rationale
Ionization Source Electrospray (ESI+)APCI+ (Atmospheric Pressure Chemical Ionization) The electron-withdrawing effect of I, Br, and Cl reduces proton affinity. APCI relies on gas-phase ion-molecule reactions, which are more effective for low-basicity heterocycles.
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl The Phenyl-Hexyl phase engages in

-

interactions with the electron-deficient pyrimidine ring, offering superior selectivity for separating regio-isomers and de-iodinated impurities.
Mobile Phase Modifier 0.1% Formic Acid0.1% Formic Acid + 2mM Ammonium Acetate Ammonium acetate acts as a proton transfer agent in the gas phase, stabilizing the

ion in APCI.
Sensitivity (S/N) Baseline (1x)High (5-8x gain) ESI suffers from suppression due to the hydrophobic nature of the compound; APCI is robust against matrix effects.
Isomer Resolution

(Co-elution common)

Halogen positioning significantly alters the

-cloud density, which Phenyl-Hexyl columns exploit for separation.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate ionization and separation mode based on the compound's physicochemical properties.

MethodSelection Start Analyte: Polyhalogenated Pyrimidine CheckBasicity Check Basicity (pKa) Start->CheckBasicity HighBasicity pKa > 4 (Basic) CheckBasicity->HighBasicity Mono-halogenated LowBasicity pKa < 2 (Electron Deficient) CheckBasicity->LowBasicity Tri-halogenated (I, Br, Cl) ESI Method A: ESI+ HighBasicity->ESI APCI Method B: APCI+ LowBasicity->APCI Preferred for Sensitivity CheckSeparation Separation Requirement APCI->CheckSeparation Hydrophobic General Hydrophobicity CheckSeparation->Hydrophobic PiActive Halogenated Aromatic CheckSeparation->PiActive C18 Column: C18 Hydrophobic->C18 Phenyl Column: Phenyl-Hexyl PiActive->Phenyl Superior Selectivity

Caption: Decision matrix for optimizing LC-MS conditions for electron-deficient heterocycles.

Part 2: Fragmentation Pattern & Mass Spectrometry[1][2][3]

Understanding the fragmentation of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is critical for confirming identity and detecting impurities (e.g., de-iodinated byproducts formed during storage).

The Isotopic Fingerprint

The molecule (


) contains three halogens with distinct natural abundances:
  • Chlorine (

    
    ):  ~3:1 ratio.[1]
    
  • Bromine (

    
    ):  ~1:1 ratio.
    
  • Iodine (

    
    ):  Monoisotopic.
    

Theoretical Isotopic Cluster (


): 
The interaction of Br and Cl creates a characteristic "quartet-like" pattern spread over 4-6 Da.
  • M (Lowest mass):

    
    
    
  • M+2: (

    
    ) AND (
    
    
    
    ) — Highest abundance peak.
  • M+4:

    
    
    
Mechanistic Fragmentation Pathway

The fragmentation is driven by the bond dissociation energies (BDE). The C-I bond is the weakest (~57 kcal/mol), followed by C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).

  • Primary Loss: Homolytic cleavage of the C-I bond, resulting in the loss of an Iodine radical (

    
    , -127 Da) or HI loss depending on the protonation site.
    
  • Secondary Loss: Loss of the Bromine radical (

    
    ) or HBr.
    
  • Ring Scission: After halogen loss, the pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, typically losing HCN (27 Da) or

    
     (41 Da).
    

Fragmentation Precursor [M+H]+ m/z ~333 (Cluster) Step1 Loss of Iodine (Radical or HI) Precursor->Step1 Weakest Bond (C-I) Fragment1 [M-I+H]+ m/z ~207 (Cluster) Step1->Fragment1 Step2 Loss of Bromine Fragment1->Step2 Fragment2 [M-I-Br+H]+ m/z ~127 (Cl only) Step2->Fragment2 Step3 Ring Cleavage (-HCN) Fragment2->Step3 Fragment3 Terminal Fragment m/z ~100 Step3->Fragment3

Caption: MS/MS fragmentation pathway driven by sequential halogen loss based on bond energy.

Part 3: Experimental Protocols

Optimized LC-MS/MS Conditions

Objective: To achieve baseline separation of the target compound from its des-iodo and des-bromo impurities.

  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm particle size.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 2mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Phenyl columns to maximize

      
      -
      
      
      
      selectivity.

Gradient Table:

Time (min) %B Curve
0.0 40 Initial
1.0 40 Hold
6.0 95 Linear
8.0 95 Wash

| 8.1 | 40 | Re-equilibrate |

Mass Spectrometer Settings (APCI+)
  • Corona Current: 4.0 µA

  • Source Temp: 350°C (Higher temp required to vaporize the semi-volatile halopyrimidine)

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-I bond)

  • Collision Energy (CE):

    • Transition 1 (Quant):

      
       (Loss of I). CE: 15 eV.
      
    • Transition 2 (Qual):

      
       (Loss of I + Br). CE: 35 eV.[2]
      

References

  • Analytical Strategy for Halogenated Heterocycles

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • Comparison of ESI and APCI

    • Source: Journal of Chromatography A.
    • URL:[Link]

  • Phenyl-Hexyl Selectivity

    • Source: Mac-Mod Analytical.
    • URL:[Link]

Sources

A Comparative Guide to the Reactivity of C-I and C-Br Bonds in 6-Methylpyrimidines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, making the strategic functionalization of its core a critical aspect of modern synthesis.[1][2] Among the most versatile building blocks are halogenated pyrimidines, which serve as key precursors in transition metal-catalyzed cross-coupling reactions. The choice between an iodo or bromo substituent at the 6-position of a methylpyrimidine is not trivial; it profoundly impacts reaction kinetics, required conditions, and overall synthetic strategy.

This in-depth guide provides a technical comparison of the reactivity of 6-iodo- and 6-bromo-4-methylpyrimidines in pivotal cross-coupling reactions. We will explore the fundamental principles governing their differential reactivity, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The enhanced reactivity of 6-iodo-methylpyrimidine over its bromo counterpart is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is inherently weaker and more polarizable than the C-Br bond.[3][4]

This difference is most critical during the initial, and often rate-determining, step of palladium-catalyzed cross-coupling cycles: oxidative addition .[5][6][7] In this step, a low-valent palladium(0) complex inserts into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-I bond translates to a lower activation energy barrier for this oxidative addition, leading to significantly faster reaction rates and often allowing for milder reaction conditions.[2][8]

The electron-deficient nature of the pyrimidine ring further activates the halogen at the 4 and 6 positions, making them highly susceptible to oxidative addition compared to the C2 or C5 positions.[1][2] This inherent electronic property, combined with the lability of the C-I bond, makes 6-iodo-4-methylpyrimidine a highly reactive substrate.

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R(L2) (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Caption: Energy Profile of Oxidative Addition for C-I vs. C-Br.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantage of the C-I bond translates directly into practical benefits across a range of essential cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and organoboron reagents. When comparing 6-iodo- and 6-bromo-4-methylpyrimidine, a clear reactivity trend emerges, with the iodo- derivative consistently requiring milder conditions.

Parameter6-Iodo-4-methylpyrimidine6-Bromo-4-methylpyrimidineRationale for Difference
Typical Catalyst Loading 0.5 - 2 mol%2 - 5 mol%Faster oxidative addition for C-I requires less catalyst.
Reaction Temperature Room Temp. - 80 °C80 - 110 °CThe higher energy barrier for C-Br cleavage necessitates more thermal energy.[4]
Reaction Time 1 - 6 hours8 - 24 hoursFaster kinetics of the C-I substrate leads to quicker consumption of starting material.
Typical Yield >90%75 - 90%Milder conditions for the iodo-substrate can reduce side reactions like hydrodehalogenation.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-methylpyrimidine

This protocol provides a starting point for the coupling of 6-bromo-4-methylpyrimidine with a generic arylboronic acid.[9][10]

Materials:

  • 6-Bromo-4-methylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-4-methylpyrimidine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Note: For the more reactive 6-iodo-4-methylpyrimidine, the reaction temperature can often be lowered to 60-80 °C, and the catalyst loading may be reduced.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11][12] While the C-I bond's lability suggests higher reactivity, the story can be more complex. The iodide anion generated during the reaction can sometimes act as an inhibitor to the palladium catalyst.[13] However, with modern, highly active catalysts, 6-iodopyrimidines generally couple more readily than their bromo counterparts.

Parameter6-Iodo-4-methylpyrimidine6-Bromo-4-methylpyrimidineRationale for Difference
Catalyst System Pd₂(dba)₃ / Xantphos or other bulky, electron-rich ligandsPd₂(dba)₃ / BrettPhos or similar advanced ligandsC-Br activation requires more electron-rich and sterically demanding ligands to facilitate oxidative addition.[14][15]
Base K₃PO₄ or Cs₂CO₃NaOtBu or LiHMDS (stronger bases)The less reactive C-Br bond often requires a stronger, less coordinating base to facilitate the amination step.[11]
Reaction Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the C-Br bond strength.
Typical Yield 85 - 95%70 - 90%Milder conditions for the iodo-substrate can lead to cleaner reactions, though catalyst choice is crucial.[13]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Iodo-4-methylpyrimidine

This general procedure is a robust starting point for the amination of the highly reactive 6-iodopyrimidine substrate.[14][16]

Materials:

  • 6-Iodo-4-methylpyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine 6-iodo-4-methylpyrimidine, the amine (if solid), and Cs₂CO₃.

  • In a separate vial, pre-form the catalyst by mixing Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent and stirring for 10 minutes.

  • Add the catalyst slurry to the main reaction flask, followed by the remaining solvent and the amine (if liquid).

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the residue via column chromatography.

Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is the premier method.[17][18] The reactivity difference between iodo- and bromopyrimidines is particularly pronounced in this reaction, often allowing for copper-free conditions with the more reactive iodo substrate.

Parameter6-Iodo-4-methylpyrimidine6-Bromo-4-methylpyrimidineRationale for Difference
Co-catalyst CuI often optional or used at low loadingCuI generally requiredThe high reactivity of the C-I bond facilitates the catalytic cycle sufficiently that the copper co-catalyst, which forms the copper acetylide, is not always necessary.[18]
Reaction Temperature Room Temp. - 60 °C50 - 90 °CThe facile oxidative addition to the C-I bond allows for significantly lower reaction temperatures.[19]
Base Et₃N or DIPEAEt₃N or other amine basesBoth substrates typically use an amine base which also acts as a solvent.
Typical Yield >90%65 - 85%The milder conditions possible for the iodo-substrate prevent alkyne homocoupling (Glaser coupling) and other side reactions.[20]

Strategic Implications for Synthesis

  • For Speed and Efficiency: When the goal is rapid analogue synthesis under mild conditions, 6-iodo-4-methylpyrimidine is the superior choice. Its high reactivity translates to shorter reaction times, lower catalyst loadings, and reduced energy consumption.

  • For Cost-Effectiveness and Availability: 6-bromo-4-methylpyrimidine is often more commercially available and less expensive than its iodo counterpart. For large-scale synthesis where cost is a primary driver, developing a robust protocol for the bromo-substrate may be more economical, despite requiring more forcing conditions.[21]

  • For Sequential Cross-Coupling: The marked difference in reactivity can be exploited. In a di- or tri-halogenated pyrimidine containing both iodine and bromine, the C-I bond can be selectively functionalized under mild conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more vigorous conditions.[21] This powerful strategy enables the efficient construction of complex, multi-substituted pyrimidines.

Conclusion

The choice between a 6-iodo and a 6-bromo substituent on a methylpyrimidine is a critical decision in synthetic design. The C-I bond's lower dissociation energy makes 6-iodo-4-methylpyrimidine the more reactive partner in palladium-catalyzed cross-coupling reactions, enabling faster reactions under significantly milder conditions.[2][8] This enhanced reactivity is particularly evident in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Conversely, the greater stability and lower cost of 6-bromo-4-methylpyrimidine make it a viable, and often practical, alternative, provided that more forcing conditions and carefully optimized catalytic systems are employed. A thorough understanding of these reactivity principles allows researchers to harness the unique characteristics of each halogen to achieve their synthetic goals with precision and efficiency.

References

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study - Sci-Hub. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Poly-halogenated Pyrimidines

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] The strategic placement of multiple, distinct halogen atoms—such as in the case of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine—creates a highly versatile intermediate for drug development. Each halogen (Br, Cl, I) offers a unique handle for regioselective modification via distinct cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the systematic construction of complex molecular architectures.

This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques required for the unambiguous characterization of this class of compounds. As direct experimental data for the title compound is not widely published, we will leverage established spectroscopic principles and comparative data from closely related halogenated pyrimidines to build a robust, predictive framework. This document is intended for researchers and drug development professionals who rely on precise structural elucidation to advance their scientific objectives.

Molecular Structure and Electronic Landscape

The substitution pattern on the pyrimidine ring dictates its electronic properties and, consequently, its spectroscopic signature. The two nitrogen atoms and three different halogen atoms act as strong electron-withdrawing groups, significantly decreasing the electron density of the aromatic ring. This deshielding effect is a primary determinant of the chemical shifts observed in NMR spectroscopy.[2]

Caption: Structure of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the pyrimidine core. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is expected to be remarkably simple, exhibiting a single signal for the methyl protons. The absence of any protons directly attached to the pyrimidine ring means the aromatic region will be silent.

  • Causality Behind Predictions: The methyl group at the C-6 position is adjacent to a ring nitrogen (N1) but also influenced by the halogens at C-2, C-4, and C-5. These groups collectively draw electron density away from the ring, which will have a modest deshielding effect on the methyl protons compared to a simple methylpyrimidine. The signal is predicted to be a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more informative, with six distinct signals corresponding to each carbon atom in the molecule.

  • Causality Behind Predictions:

    • Halogenated Carbons (C-2, C-4, C-5): The chemical shifts of these carbons are dictated by the electronegativity and size of the attached halogen. The carbon attached to chlorine (C-4) is expected to be significantly downfield. The C-Br (C-2) and C-I (C-5) shifts are also downfield, with the heavier iodine atom often inducing a less pronounced shift than bromine or chlorine due to factors beyond simple electronegativity.[3]

    • Methylated Carbon (C-6): This carbon will also be downfield due to its attachment to the electron-poor aromatic ring.

    • Methyl Carbon (-CH₃): This signal will appear in the typical aliphatic region but will be influenced by its attachment to the heterocyclic system.

Comparison Table: Predicted vs. Analogue NMR Data
CompoundSolventPredicted/Observed ¹H NMR (δ, ppm)Predicted/Observed ¹³C NMR (δ, ppm)
2-Bromo-4-chloro-5-iodo-6-methylpyrimidine CDCl₃~2.6-2.8 (s, 3H, -CH₃)Predicted: C2(~158), C4(~161), C5(~95), C6(~165), CH₃(~25)
5-Bromo-2-chloro-4-methoxypyrimidine[4]CDCl₃8.34 (s, 1H, H-6), 3.97 (s, 3H, OCH₃)162.5 (C-4), 160.8 (C-2), 158.5 (C-6), 108.0 (C-5), 56.5 (OCH₃)
4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine[5]N/AData not availableData not available, but structure provides a useful analogue for MS and structural comparison.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher recommended). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and signal resolution.[2]

  • ¹H NMR Acquisition:

    • Use a standard 90° pulse program.

    • Set the spectral width to encompass a range of -1 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acq_H1 Acquire ¹H Spectrum lock_shim->acq_H1 acq_C13 Acquire ¹³C Spectrum lock_shim->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate Final Spectrum Analysis Final Spectrum Analysis calibrate->Final Spectrum Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Fingerprint

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target compound. The presence of bromine and chlorine provides a highly characteristic isotopic pattern that serves as a definitive fingerprint.

Predicted Isotopic Pattern

The molecular ion region of the mass spectrum will be complex and highly informative.

  • Bromine Isotopes: ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance. A molecule with one bromine atom will show two peaks of nearly equal intensity: the molecular ion (M) and an M+2 peak.[6][7]

  • Chlorine Isotopes: ³⁵Cl and ³⁷Cl have a natural abundance ratio of approximately 3:1. A molecule with one chlorine atom will show an M peak and an M+2 peak with an intensity ratio of 3:1.

  • Combined Pattern (Br + Cl): For a molecule containing one bromine and one chlorine, the pattern is a convolution of both. This results in three main peaks:

    • M: Containing ⁷⁹Br and ³⁵Cl

    • M+2: Containing (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl)

    • M+4: Containing ⁸¹Br and ³⁷Cl The expected intensity ratio for the M : M+2 : M+4 peaks will be approximately 3:4:1 . This unique pattern is a powerful diagnostic tool. Iodine is monoisotopic (¹²⁷I) and does not contribute to this complexity.

Predicted Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that will likely cause fragmentation.

  • Causality Behind Fragmentation: The initial molecular ion is a radical cation. Fragmentation is often initiated by the cleavage of the weakest bonds or the loss of stable neutral fragments. For halogenated pyrimidines, common fragmentation pathways include the loss of a halogen radical (I• > Br• > Cl•), followed by the loss of the methyl group (•CH₃) or ring fragmentation.[8][9]

Comparison Table: Mass Spectrometry Data
CompoundPredicted/Observed Molecular Ion (m/z) and Key Fragments
2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Predicted: [M]⁺ cluster at m/z 347/349/351. Fragments from loss of I, Br, Cl, and CH₃.
5-Bromo-2-chloro-4-methoxypyrimidine[4][M]⁺ cluster at m/z 222/224/226.
2-(4-Bromo-phenyl)-4-chloro-6-methyl-pyrimidine[10]Full spectrum available in database, provides a comparative fragmentation pattern.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.[11]

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Oven Program: Start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[11]

    • Carrier Gas: Use Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of the molecular ion and key fragments.

    • Source Temperature: Set to ~230°C.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the specific chemical bonds and functional groups present in the molecule.

Predicted Vibrational Bands
  • C-H Vibrations: Look for weak to medium bands around 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the methyl group C-H bonds.

  • C=N and C=C Ring Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. These bands confirm the presence of the aromatic heterocyclic core.[4]

  • C-X (Halogen) Vibrations: The vibrations of the carbon-halogen bonds are found in the fingerprint region and are highly diagnostic.

    • C-Cl Stretch: Expected around 1050-800 cm⁻¹.[4]

    • C-Br Stretch: Expected around 700-600 cm⁻¹.[4]

    • C-I Stretch: Expected at lower wavenumbers, typically below 600 cm⁻¹.

Comparison Table: FT-IR Data
CompoundKey FT-IR Bands (cm⁻¹)
2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Predicted: ~2950 (C-H aliph.), ~1570, 1450 (C=C, C=N), ~1050 (C-Cl), ~680 (C-Br), <600 (C-I)
5-Bromo-2-chloro-4-methoxypyrimidine[4]3100 (C-H arom.), 2950, 2850 (C-H aliph.), 1580, 1470 (C=C, C=N), 1250 (C-O), 1050 (C-Cl), 680 (C-Br)
2-Aminopyrimidinium Salts[12]Shows characteristic ring breathing modes and C-H/N-H vibrations, providing a baseline for pyrimidine ring modes.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet technique is standard. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.[13]

  • Data Acquisition: Place the sample (pellet or ATR crystal) in the spectrometer's sample compartment.

  • Scan: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan (with an empty sample holder or a pure KBr pellet) and subtract it from the sample spectrum.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the conjugated π-system.

Predicted Absorption Maxima (λ_max)
  • π-π* Transitions: The conjugated pyrimidine ring will exhibit strong π-π* transitions, typically at shorter wavelengths.

  • n-π* Transitions: Transitions involving the non-bonding electrons on the nitrogen atoms (n-π*) are also expected, usually appearing as weaker bands at longer wavelengths.

  • Effect of Halogenation: Studies on halogenated pyrimidines have shown that substitution with halogens tends to cause a bathochromic (red) shift in the absorption bands compared to the parent pyrimidine molecule. This effect is more pronounced with increasing photon energy.[14][15][16]

Comparison Table: UV-Vis Data
CompoundSolventObserved Absorption Bands
2-Bromo-4-chloro-5-iodo-6-methylpyrimidine EtOH/MeOHPredicted: λ_max likely in the 260-300 nm range, with potential red-shifting compared to simpler pyrimidines.
2-Chloropyrimidine[14][15]Gas PhaseMultiple bands observed, including a prominent one in the 4.7-5.6 eV range (~220-260 nm).
2-Bromopyrimidine[14][15]Gas PhaseSimilar profile to 2-chloropyrimidine but with noticeable red-shifts in certain bands.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

  • Data Acquisition: Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrometer.

  • Scan: Scan a suitable wavelength range (e.g., 200-400 nm) and record the absorption spectrum. The instrument will automatically subtract the solvent's absorbance.[17]

Conclusion

The structural verification of complex, poly-functionalized heterocyclic compounds like 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine demands a multi-faceted analytical approach. While ¹H and ¹³C NMR establish the core carbon-hydrogen framework, it is the distinct, predictable isotopic pattern in mass spectrometry that provides the most unequivocal confirmation of its elemental composition. FT-IR and UV-Vis spectroscopy serve as complementary techniques, verifying the presence of the pyrimidine core and offering insights into the molecule's electronic structure. By comparing predicted data with that of known analogues, researchers can confidently characterize these valuable synthetic intermediates, paving the way for their application in the discovery of novel therapeutics.

References

  • de Souza, G. G. B., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(20), 11856-11867. Available at: [Link]

  • Antunes, R., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. HAL Open Science. Available at: [Link]

  • Bolognesi, P., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034306. Available at: [Link]

  • de Souza, G. G. B., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. Available at: [Link]

  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. Available at: [Link]

  • SpectraBase. (n.d.). 2-(4-Bromo-phenyl)-4-chloro-6-methyl-pyrimidine. Available at: [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available at: [Link]

  • Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Rush, J. H., & Sponer, H. (1952). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. The Journal of Chemical Physics, 20(7), 1847-1855. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357-1361. Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. Available at: [Link]

  • ResearchGate. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Available at: [Link]

  • Růžička, A., et al. (2021). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. Molecules, 26(21), 6673. Available at: [Link]

  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. Available at: [Link]

  • Al-blewi, F. F., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7306. Available at: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 27(19), 6649. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275868). Available at: [Link]

  • Wang, C., et al. (2014). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. RSC Advances, 4(80), 42478-42484. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. Available at: [Link]

  • Storchi, L., et al. (2008). The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines. The Journal of Chemical Physics, 129(15), 154309. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Journal of the Chinese Chemical Society. Available at: [Link]

  • Jayaprakash, P., et al. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Journal of Molecular Structure, 1234, 130176. Available at: [Link]

  • Harrison, A. E. S., et al. (2019). A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors. Molecules, 24(19), 3569. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Available at: [Link]

  • Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593-600. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • Kim, J. Y., et al. (2023). mRNA incorporation of C(5)-halogenated pyrimidine ribonucleotides and induced high expression of corresponding protein for the development of mRNA vaccine. Bioorganic & Medicinal Chemistry, 92, 117424. Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Halogenated Pyrimidine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Halogenated pyrimidines, a critical class of compounds in antiviral and anticancer therapies, present unique analytical challenges due to their polarity and potential for closely related impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these vital compounds, focusing on the strategic choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Critical Role of Purity Analysis in Drug Development

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) to a pyrimidine ring significantly alters its physicochemical properties, impacting its therapeutic efficacy and safety profile. Impurities, which can arise from the synthesis process or degradation, may exhibit toxicity or reduce the potency of the final drug product. Therefore, robust and reliable analytical methods are paramount for the quantitative determination of purity and the detection of any related substances. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring data is reliable and reproducible.[1][2]

Strategic Approaches to HPLC Method Development

Chromatographic separation techniques are multistage procedures where the components of a sample are distributed between a stationary phase and a mobile phase.[3][4] The choice of the stationary and mobile phases is critical for achieving the desired separation. For halogenated pyrimidines, the two most powerful and commonly employed HPLC modes are Reversed-Phase HPLC and HILIC.

Workflow for HPLC Method Development

A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following diagram illustrates a typical workflow:

HPLC Method Development Workflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Q2(R2)) A Define Analyte Properties (pKa, logP, solubility) B Identify Potential Impurities (starting materials, by-products, degradants) A->B Informs separation strategy C Select Chromatographic Mode (RP-HPLC vs. HILIC) B->C D Screen Columns & Mobile Phases C->D E Optimize Gradient/Isocratic Elution D->E F Fine-tune Mobile Phase pH & Composition E->F G Adjust Flow Rate & Temperature F->G H Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness G->H Halogen Impact cluster_RP Reversed-Phase HPLC (Hydrophobicity) cluster_HILIC HILIC (Hydrophilicity) F_RP Fluorine (more polar) Shorter Retention I_RP Iodine (less polar) Longer Retention F_RP->I_RP Increasing Hydrophobicity F_HILIC Fluorine (more polar) Longer Retention I_HILIC Iodine (less polar) Shorter Retention I_HILIC->F_HILIC Increasing Hydrophilicity

Sources

Definitive Guide: Distinguishing Regioisomers of Substituted 2-Bromo-4-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

The functionalization of 2-bromo-4-chloro-6-methylpyrimidine presents a classic "match/mismatch" challenge in heterocyclic chemistry. Researchers are often faced with two competing driving forces during nucleophilic aromatic substitution (


):
  • Electronic Activation (The Match): The C4 position is electronically favored for nucleophilic attack due to the para-like activation from the N1 and N3 atoms, which stabilizes the Meisenheimer intermediate.

  • Leaving Group Ability (The Mismatch): Bromine (at C2) is a superior leaving group compared to Chlorine (at C4), potentially directing attack to C2.

The Consensus: Under standard conditions (basic media, polar aprotic solvents), C4-substitution (displacing Cl) is generally the kinetic product. However, C2-substitution (displacing Br) is a frequent impurity or even the major product depending on the nucleophile's "hardness" and steric bulk.

This guide provides a rigorous, self-validating workflow to unambiguously distinguish between the two possible regioisomers: 4-substituted-2-bromo-6-methylpyrimidine (Isomer A) and 2-substituted-4-chloro-6-methylpyrimidine (Isomer B).

Mechanistic Pathways & Regioselectivity[1]

To control the reaction, one must understand the competing pathways. The diagram below illustrates the bifurcation point where reaction conditions dictate the product ratio.

SNAr_Pathways cluster_legend Regioselectivity Drivers SM 2-Bromo-4-chloro- 6-methylpyrimidine Complex_C4 Meisenheimer Complex (C4 Attack) SM->Complex_C4 Path A: Electronic Control (N1/N3 Activation) Complex_C2 Meisenheimer Complex (C2 Attack) SM->Complex_C2 Path B: Leaving Group Control (Br > Cl) Prod_C4 Isomer A: 4-Substituted-2-bromo- 6-methylpyrimidine Complex_C4->Prod_C4 - Cl⁻ Prod_C2 Isomer B: 2-Substituted-4-chloro- 6-methylpyrimidine Complex_C2->Prod_C2 - Br⁻ legend C4 is generally favored due to lower activation energy, despite Cl being a poorer leaving group than Br.

Figure 1: Competing


 pathways.[1][2] Path A (Green) is typically favored electronically, while Path B (Red) is driven by leaving group lability.

Analytical Comparison: Distinguishing the Isomers

Relying solely on 1H NMR integration or LCMS (where both isomers have identical masses) is insufficient. The following multi-tiered analytical approach ensures structural certainty.

Method A: 1H NMR Chemical Shifts (The Quick Check)

While shifts vary by solvent and nucleophile, specific trends are consistent for the pyrimidine scaffold.

FeatureIsomer A (C4-Substituted)Isomer B (C2-Substituted)Causality
H5 Proton

6.30 – 6.60 ppm

6.50 – 6.80 ppm
The C4-substituent (often an amine/alkoxide) is an electron donor (EDG), shielding H5. If the EDG is at C2, the shielding effect on H5 is weaker (meta-like relationship).
C6-Methyl

2.20 – 2.35 ppm

2.35 – 2.50 ppm
In Isomer B, the adjacent C4-Cl is electron-withdrawing, slightly deshielding the C6-methyl compared to Isomer A where C4 has an EDG.
Method B: 2D NMR - HMBC (The Gold Standard)

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof by linking the nucleophile's protons to the pyrimidine ring carbons.

  • Setup: Run a standard

    
     HMBC experiment optimized for long-range coupling (
    
    
    
    Hz).
  • The Diagnostic Cross-Peak: Look for the correlation between the Nucleophile's

    
    -proton  (e.g., N-CH2 or NH) and the pyrimidine ring carbons.
    

Decision Matrix:

  • Isomer A (C4-Sub): The nucleophile proton correlates to C5 (

    
    100-110 ppm) and C4  (
    
    
    
    160-165 ppm).
  • Isomer B (C2-Sub): The nucleophile proton correlates to C2 (

    
    155-160 ppm). Crucially, it will NOT correlate to C5.
    

HMBC_Logic cluster_A Isomer A (C4-Substituted) cluster_B Isomer B (C2-Substituted) Nu_H Nucleophile Proton (N-H or N-CH) C4 Carbon C4 (~163 ppm) Nu_H->C4 2-bond Correlation C5 Carbon C5 (~105 ppm) Nu_H->C5 Strong 3-bond Correlation Nu_H->C5 NO CORRELATION (Too far: 4+ bonds) C2 Carbon C2 (~158 ppm) Nu_H->C2 2-bond Correlation

Figure 2: HMBC Correlation Logic. The presence of a cross-peak to C5 is the "smoking gun" for C4-substitution.

Method C: Chemical Derivatization (The "Self-Validating" Proof)

If NMR is ambiguous (e.g., overlapping peaks), use reductive dehalogenation.

  • Reaction: Subject the product to hydrogenation (

    
    ) to remove the remaining halogen.
    
  • Analysis:

    • Isomer A (removes Br at C2): Yields 4-substituted-6-methylpyrimidine . The H2 proton will appear as a distinct singlet (

      
      8.5-9.0 ppm).
      
    • Isomer B (removes Cl at C4): Yields 2-substituted-4-methylpyrimidine . The H4 proton will appear as a doublet (

      
      8.0-8.5 ppm) coupled to H5.
      

Experimental Protocol

Synthesis of 4-(Benzylamino)-2-bromo-6-methylpyrimidine (Target Isomer A)

Objective: Selective displacement of the C4-chloride using a representative amine (benzylamine).

Reagents:

  • 2-Bromo-4-chloro-6-methylpyrimidine (1.0 eq)

  • Benzylamine (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

  • Solvent: Isopropanol (IPA) or THF. Note: IPA often enhances C4 selectivity due to hydrogen bonding effects.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-bromo-4-chloro-6-methylpyrimidine (207.5 mg, 1.0 mmol) in IPA (5 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add DIPEA (260 µL, 1.5 mmol) followed by the slow addition of benzylamine (109 µL, 1.0 mmol).

  • Reaction: Allow to warm to room temperature (RT). Stir for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear. Two spots may appear: Major (C4-sub, Rf ~0.5) and Minor (C2-sub, Rf ~0.4).

  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexane).

  • Validation: Isolate the major fraction and perform HMBC analysis as described in Section 3.

Data Interpretation (Example)
SignalChemical Shift (

)
MultiplicityIntegrationAssignment
Ar-H 7.20 - 7.40Multiplet5HBenzyl aromatic ring
H5 (Pyr) 6.35Singlet1HPyrimidine C5-H
NH 5.80Broad Singlet1HAmine NH
CH2 (Bn) 4.55Doublet2HBenzyl CH2
CH3 2.25Singlet3HPyrimidine C6-Me

HMBC Confirmation: The NH signal at 5.80 ppm shows a cross-peak to the Carbon at 105.2 ppm (C5), confirming the amine is attached at C4.

References

  • Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (General reactivity principles of 2,4-dihalopyrimidines).
  • QM Analysis of Selectivity: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • HMBC Methodology: Parella, T. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma Technical Guides. Link

  • Experimental Data (Substituted Pyrimidines): BenchChem. "A Comparative Guide to Modern Pyrimidine Synthesis." Link

  • C2 vs C4 Reactivity: Handy, C. J.; Zhang, Y. "The regioselectivity of the SNAr reaction of 2,4-dichloropyrimidine." Tetrahedron Letters, 2006. (Discusses the dominance of C4 substitution).

Sources

A Comparative Guide to the Reactivity of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine versus its Non-Methylated Analog in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated pyrimidines stand out as exceptionally versatile scaffolds for the synthesis of novel therapeutic agents. Their inherent electronic properties and the ability to undergo selective functionalization make them prized building blocks. This guide provides an in-depth comparison of the reactivity of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine against its non-methylated counterpart, 2-Bromo-4-chloro-5-iodopyrimidine. We will dissect the underlying principles governing their reactivity in nucleophilic aromatic substitution (SNAr) reactions, offering a predictive framework supported by established mechanistic insights and providing a robust experimental protocol for validation.

The Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This π-deficient nature makes it highly susceptible to attack by nucleophiles, a characteristic that is fundamental to its utility in chemical synthesis.[1] Unlike electron-rich benzene systems, which typically undergo electrophilic substitution, heteroaromatic rings like pyrimidine readily participate in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when substituted with good leaving groups such as halogens.[2][3]

The SNAr mechanism is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] This first step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[6][7] The aromaticity is then restored in the second, faster step through the expulsion of the leaving group.[8]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Dissecting Substituent Effects on Reactivity

The reactivity of a polysubstituted pyrimidine is a composite of the electronic and steric effects of each substituent. In the case of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, we must consider the influence of three different halogens, their positions, and the methyl group.

Positional and Halogen Reactivity

The positions on the pyrimidine ring are not equally reactive. Due to the placement of the ring nitrogens, the C2, C4, and C6 positions are the most electron-deficient and, therefore, the most activated towards nucleophilic attack.[1] The generally accepted order of reactivity for these positions is C4(6) > C2 > C5.[9][10] The C5 position is significantly less electron-deficient and typically does not participate in SNAr unless strongly activated by adjacent electron-withdrawing groups.

In SNAr reactions, the leaving group ability of halogens follows the order: F > Cl ≈ Br > I.[2][11] This trend is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group.[12] The reason for this inverted order in SNAr is that the rate-determining step is the nucleophilic attack. A more electronegative halogen (like fluorine) more strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and better able to stabilize the negative charge in the developing Meisenheimer intermediate through its inductive effect.[6][7]

Applying these principles to the target molecules:

  • Most Reactive Site: The chlorine atom at the C4 position is predicted to be the most labile leaving group. The C4 position is inherently the most reactive, and while chlorine is a better leaving group than bromine or iodine in SNAr, the positional activation is the dominant factor.

  • Order of Displacement: Following the displacement of the C4-chloro group, the next most reactive site would be the C2-bromo group. The C5-iodo group is expected to be the least reactive towards SNAr due to its position.

The Influence of the C6-Methyl Group

The key difference between the two molecules under comparison is the methyl group at the C6 position. This substituent imparts both electronic and steric effects that modulate the ring's overall reactivity.

  • Electronic Effect: The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. By donating electron density to the π-deficient pyrimidine ring, it slightly reduces the overall electrophilicity of the system. This electronic "push" makes the ring less attractive to incoming nucleophiles, thereby decreasing the rate of the initial, rate-determining attack. Consequently, the methylated analog is expected to be electronically deactivated compared to the non-methylated version.

  • Steric Effect: The methyl group at C6 introduces steric bulk in the vicinity of two potential reaction centers: the C5-iodo and the C4-chloro positions. While attack at C4 is the most probable, the methyl group can sterically hinder the approach of the nucleophile to this position.[13][14] This steric clash raises the activation energy of the transition state leading to the Meisenheimer complex, further slowing the reaction rate. The non-methylated analog, lacking this steric impediment, presents a more accessible target for the nucleophile.

Comparative Reactivity Analysis: A Predictive Summary

Based on the analysis of electronic and steric effects, a clear prediction emerges: 2-Bromo-4-chloro-5-iodopyrimidine is expected to be significantly more reactive in SNAr reactions than 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine.

Feature2-Bromo-4-chloro-5-iodo-6-methylpyrimidine2-Bromo-4-chloro-5-iodopyrimidine (Analog)Predicted Impact on Reactivity
Most Labile Group C4-ChloroC4-ChloroNo difference; C4 is the primary reaction site for both.
Electronic Effect C6-Methyl group donates electron density, deactivating the ring.No C6 substituent; ring remains more electron-deficient.Methylated analog is less reactive .
Steric Effect C6-Methyl group sterically hinders nucleophilic attack at C4.No steric hindrance at C6.Methylated analog is less reactive .
Overall Reactivity Lower Higher The non-methylated analog is the more reactive substrate.

Experimental Validation: A Protocol for Comparative Analysis

To empirically validate the predicted reactivity difference, a competitive reaction is the most elegant and self-validating approach. This protocol is designed to provide unambiguous, quantitative data on the relative reactivity of the two substrates.

Objective:

To determine the relative rate of nucleophilic substitution for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine and 2-Bromo-4-chloro-5-iodopyrimidine by reacting an equimolar mixture with a sub-stoichiometric amount of a nucleophile.

Materials:
  • 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

  • 2-Bromo-4-chloro-5-iodopyrimidine

  • Morpholine (or other suitable nucleophile like sodium methoxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (if using an amine nucleophile)

  • Internal Standard (e.g., dodecane or other inert compound)

  • Reaction vials, magnetic stir bars

  • HPLC or GC-MS system for analysis

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Accurately prepare 0.1 M stock solutions of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, 2-Bromo-4-chloro-5-iodopyrimidine, and the internal standard in anhydrous DMF.

    • Prepare a 0.1 M stock solution of morpholine in anhydrous DMF.

  • Reaction Setup:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL (0.1 mmol) of the methylated pyrimidine stock solution.

    • Add 1.0 mL (0.1 mmol) of the non-methylated pyrimidine stock solution to the same vial.

    • Add 1.0 mL of the internal standard stock solution.

    • If using morpholine, add 2.0 equivalents of DIPEA (e.g., 35 µL, 0.2 mmol).

    • Seal the vial under an inert atmosphere (Nitrogen or Argon).

  • Reaction Initiation and Monitoring:

    • Place the vial in a pre-heated reaction block at a suitable temperature (e.g., 80 °C).

    • Initiate the reaction by adding 0.5 mL (0.05 mmol, 0.25 equivalents relative to total pyrimidine) of the morpholine stock solution. Using a sub-stoichiometric amount of the nucleophile is critical to ensure the reaction does not go to completion, allowing for a kinetic comparison.

    • At defined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench each aliquot in a separate vial containing 1 mL of a suitable diluent (e.g., acetonitrile/water), which will stop the reaction.

    • Vortex the quenched samples thoroughly.

  • Analysis:

    • Analyze the quenched samples by a validated HPLC or GC-MS method.

    • Monitor the disappearance of the two starting materials and the appearance of their respective morpholine-substituted products.

    • Calculate the ratio of the two products formed at each time point, normalized against the internal standard. A higher concentration of the product derived from the non-methylated pyrimidine will confirm its greater reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare 0.1 M Stock Solutions: - Methylated Pyrimidine - Non-methylated Pyrimidine - Nucleophile (Morpholine) - Internal Standard Setup Combine Equimolar Pyrimidines, Internal Standard, and Base (DIPEA) in Reaction Vial Prep1->Setup Initiate Add Sub-stoichiometric Nucleophile (0.25 eq) to Pre-heated Vial (80 °C) Setup->Initiate Monitor Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) Initiate->Monitor Quench Quench Aliquots in Acetonitrile/Water Mixture Monitor->Quench Analyze Analyze by HPLC or GC-MS Quench->Analyze Data Calculate Product Ratio (Non-methylated vs. Methylated) Analyze->Data

Caption: Workflow for the Competitive SNAr Reactivity Experiment.

Conclusion

A thorough analysis based on the fundamental principles of nucleophilic aromatic substitution strongly indicates that 2-Bromo-4-chloro-5-iodopyrimidine will exhibit greater reactivity than its 6-methylated analog. The electron-donating and sterically hindering properties of the methyl group in 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine combine to deactivate the pyrimidine ring towards nucleophilic attack. For medicinal chemists and process scientists, this differential reactivity is a critical consideration in reaction design, optimization, and the strategic synthesis of complex molecules. The non-methylated analog may allow for milder reaction conditions, shorter reaction times, or the use of less potent nucleophiles, while the methylated version offers a more stable scaffold that may require more forcing conditions for substitution to occur. The provided experimental protocol offers a direct and reliable method to quantify this reactivity difference, enabling evidence-based decisions in drug discovery and development projects.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chauhan, P. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • ResearchGate. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Buncel, E., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 566-569. [Link]

  • El-Sayed, N. N. E. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Majid, R. (2023). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Leadbeater, N. E., & Scott, J. S. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Chemistry Steps. Steric Hindrance in SN1 and SN2 Reactions. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]

Sources

Elemental Analysis Standards for Polysubstituted Pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with kinase inhibitors and nucleoside analogs, polysubstituted pyrimidines represent a unique analytical challenge. Their nitrogen-rich heterocyclic cores (


) often exhibit refractory combustion behavior, leading to incomplete oxidation and "coking" during classic Elemental Analysis (EA). Furthermore, their tendency to form stable hydrates and solvates can render standard combustion results (

) elusive.

This guide objectively compares the industry-standard reference materials (Acetanilide vs. Sulfanilamide) and evaluates the rising alternative of Quantitative NMR (qNMR) . We provide a self-validating protocol for handling these refractory compounds to meet ACS purity guidelines.

The Challenge: Why Pyrimidines Fail Standard Combustion

Before selecting a standard, one must understand the failure mode. Polysubstituted pyrimidines—especially those with amino, halo, or nitro substitutions—resist the rapid, quantitative oxidation required by Dumas or Pregl methods.

  • The Nitrogen Trap: The

    
     bonds in the pyrimidine ring are thermodynamically stable. Insufficient oxygen dosing leads to the formation of graphitic nitrogen chars (coke) rather than 
    
    
    
    gas, resulting in low Carbon and Nitrogen recovery.
  • Halogen Interference: Substituents like Fluorine (

    
    ) and Chlorine (
    
    
    
    ) can react with the combustion tube silica to form volatile halides, artificially inflating results unless specific "scrubbers" (e.g.,
    
    
    or Silver wool) are employed.
  • Hygroscopicity: Many pyrimidine salts (HCl, mesylates) are hygroscopic. A 1% moisture uptake shifts the Carbon theoretical value by

    
    , causing an automatic failure against the 
    
    
    
    tolerance.

Comparative Analysis: Reference Standards

In EA, the "Standard" serves two roles: calibrating the detector response (K-factor) and validating the combustion efficiency.

Table 1: Performance Comparison of Common EA Standards
FeatureAcetanilide (

)
Sulfanilamide (

)
Custom Pyrimidine (e.g., Cytosine)
Role The Industry "Gold Standard"High-N / Sulfur SpecialistMatrix-Matched Internal Std.
Nitrogen Content 10.36%16.27% ~37% (High)
Combustion Ease Easy (Clean burn)ModerateDifficult (Refractory)
Best Use Case Routine calibration; Low-N pyrimidines.Sulfonated/High-N pyrimidines. Validating "Oxygen Boost" methods.
Stability Non-hygroscopic; Stable.[1]Stable; Shelf-life ~3-5 yrs.Often hygroscopic; Hard to dry.
Cost LowLowHigh (Requires HPLC purity check)
Recovery Error


Variable (Matrix dependent)
Expert Insight:

Do not use Acetanilide alone for high-nitrogen pyrimidines. While Acetanilide is the default for most CHN analyzers, its nitrogen content (~10%) is significantly lower than a typical polysubstituted pyrimidine (often >20% N). Calibrating a detector with Acetanilide and then analyzing a high-N pyrimidine requires the detector to extrapolate far beyond its calibration point, introducing linearity errors.

  • Recommendation: Use Sulfanilamide for pyrimidines containing Sulfur or those with N-content >15%. It bridges the gap between the standard and the analyte.

Methodology Comparison: Combustion EA vs. qNMR

Modern drug discovery (ACS Guidelines 2024) increasingly accepts Quantitative NMR (qNMR) as a superior alternative to EA for complex heterocycles.

Table 2: Technical Comparison of Purity Methods
ParameterCombustion Analysis (EA) Quantitative NMR (qNMR)
Principle Bulk oxidation (

mass %)
Proton counting relative to internal std.
Sample Req. 2–5 mg (Destructive)2–10 mg (Non-destructive/Recoverable)
Purity Output Total elemental ratio (Gross purity)Molar purity (Specific structure)
Solvate Detection Blind (Cannot distinguish

vs. Impurity)
Excellent (Sees solvent peaks explicitly)
Inorganic Salts Blind (Does not combust)Blind (Invisible in

)
Accuracy

(Absolute)

(Relative)
Throughput High (Automated)Moderate (Manual processing)
Critical Decision Logic

Use qNMR when:

  • The sample is a solvate/hydrate (EA requires bone-dry samples).

  • You have <5 mg of material.

  • The pyrimidine contains Fluorine (often corrodes EA sensors).

Use Combustion EA when:

  • You need to prove the absence of inorganic salts (trapped silica/metal catalysts).

  • Submitting for final regulatory filing (IND/NDA) where bulk purity confirmation is traditional.

Experimental Protocol: The "Refractory" Combustion Workflow

If you must perform EA on polysubstituted pyrimidines, follow this self-validating protocol to prevent "coking" failures.

Reagents & Equipment[2][3]
  • Analyzer: PerkinElmer 2400 Series II or Elementar vario (or equivalent).

  • Calibration Standard: Sulfanilamide (Traceable to NIST).

  • Additive: Tungsten Trioxide (

    
    ) powder (for Fluorinated/Refractory samples).
    
  • Capsules: Tin (Sn) capsules (melting point 232°C facilitates flash combustion).

Step-by-Step Procedure
  • Hygroscopicity Check:

    • Place 5 mg of sample on a TGA (Thermogravimetric Analyzer) or microbalance.

    • Expose to air for 10 mins. If mass increases by >0.2%, the sample must be dried in vacuo at 60°C for 4 hours immediately prior to encapsulation.

  • The "Sandwich" Encapsulation (For Refractory Pyrimidines):

    • Why? Direct contact with the tin capsule maximizes the flash combustion temperature (~1800°C).

    • Layer 1: Add ~2 mg

      
       into the tin capsule (acts as an oxygen donor and scrubber).
      
    • Layer 2: Weigh 1.5–2.5 mg of Pyrimidine sample directly onto the

      
      .
      
    • Layer 3: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Instrument Setup (Oxygen Boost):

    • Set Oxygen dose to "Extended" or "Boost" mode (typically 15–20 mL

      
       injection).
      
    • Reasoning: Pyrimidines require excess oxygen to push the equilibrium from

      
       to 
      
      
      
      preventing soot formation.
  • Validation Run:

    • Run Sulfanilamide as a sample. If N recovery is within

      
       of theoretical, the reduction tube is healthy.
      

Visualization: Decision & Workflow Diagrams

Diagram 1: Method Selection for Pyrimidine Purity

Caption: Decision matrix for selecting between Combustion EA and qNMR based on sample properties.

MethodSelection Start Start: Purity Analysis of Polysubstituted Pyrimidine IsSalt Is the sample an Inorganic Salt Complex? Start->IsSalt IsHygro Is the sample Hygroscopic / Solvated? IsSalt->IsHygro No EA Method: Combustion EA (Protocol: Oxygen Boost + WO3) IsSalt->EA Yes (Need to detect salt) IsFluor Does it contain Fluorine (>2 atoms)? IsHygro->IsFluor No qNMR Method: qNMR (Internal Standard: Maleic Acid) IsHygro->qNMR Yes (Water interferes with EA) IsFluor->EA No Hybrid Hybrid Approach: qNMR (Organic) + Ash Test (Inorganic) IsFluor->Hybrid Yes (F damages EA)

Diagram 2: The "Sandwich" Combustion Protocol

Caption: Optimized encapsulation workflow to ensure complete oxidation of refractory nitrogen rings.

CombustionFlow Sample Pyrimidine Sample (Dried) TinCap Tin Capsule (Flash Combustion) Sample->TinCap Step 2 WO3 WO3 Additive (Oxygen Donor) WO3->TinCap Step 1 Combustion Combustion Zone (1800°C + O2 Boost) TinCap->Combustion Step 3: Drop Reduction Reduction Zone (Cu @ 650°C) Combustion->Reduction Gases (NOx, CO2) Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Reduced N2

References

  • American Chemical Society (ACS). (2024). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2021).[2] "Elemental Analysis: Nitrogen Determination with Different Pure Organic Calibration Standards." Technical Note 42287.

  • Elemental Microanalysis. (2023). "Reference Materials for Elemental Analysis: Acetanilide vs Sulfanilamide."

Sources

Structural Validation of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Dance" Challenge

In the development of kinase inhibitors and antiviral agents, 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine serves as a critical linchpin intermediate. Its value lies in the differential reactivity of its three halogen substituents (Cl, Br, I), allowing for orthogonal cross-coupling reactions (e.g., selective Suzuki at C-4 vs. Sonogashira at C-5).

However, the synthesis of this scaffold is prone to regioisomeric ambiguity . The "halogen dance" mechanism—a base-catalyzed migration of halogens on heteroaromatic rings—can silently shift substituents (e.g., swapping the 4-Cl and 5-I positions) without significantly altering the mass or elemental composition.

This guide validates why Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the requisite method for structural certification of this molecule, comparing it against the limitations of NMR and Mass Spectrometry.

Comparative Analysis: The Limits of Indirect Observation

For fully substituted pyrimidines, standard analytical techniques often yield inferential rather than definitive data.

Table 1: Analytical Technique Performance Matrix
Feature

H /

C NMR
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Detection Magnetic environment of nucleiMass-to-charge ratio (

)
Electron density map
Regio-Specificity Low . No ring protons to couple. Methyl shift is ambiguous.Null . Isomers have identical exact mass.Absolute . Direct visualization of atom positions.
Element ID Inferential (via chemical shift).Inferential (via isotope patterns).Definitive . Based on scattering factor (

).
Sample State Solution (averaged conformation).Gas phase (fragmentation).Solid state (3D geometry).
Ambiguity Risk High . 4-Cl vs 5-Cl shifts are subtle (<5 ppm).High . Cannot distinguish positional isomers.Zero . Bond lengths differentiate Cl, Br, and I.
The "Silent" NMR Problem

In 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine, the pyrimidine ring is fully substituted.

  • 
    H NMR:  Shows only a single singlet (methyl group). There are no vicinal protons (
    
    
    
    ) to establish connectivity.
  • NOESY: Nuclear Overhauser Effect spectroscopy relies on spatial proximity. While the methyl group might show a weak NOE to the substituent at C-5, the lack of protons at C-5 (it is an Iodide) renders this technique blind.

Validation Workflow & Logic

The following diagram illustrates the decision pathway for validating this scaffold, highlighting the critical failure points of standard spectroscopy.

ValidationWorkflow Start Crude Synthesis Product (C5H3BrClIN2) NMR 1H/13C NMR Analysis (Solution State) Start->NMR Ambiguity CRITICAL AMBIGUITY: Is I at Pos 5 or 4? No Ring Protons for Coupling NMR->Ambiguity Inconclusive Cryst Crystallization Protocol (Slow Evap: DCM/Hexane) Ambiguity->Cryst Required Step XRD Single Crystal XRD (Mo Kα Source) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Validation Validation Criteria: 1. Bond Lengths (C-X) 2. Anomalous Scattering Refine->Validation Final Confirmed Structure: 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine Validation->Final Pass

Figure 1: Structural validation workflow demonstrating the necessity of XRD for fully substituted heteroaromatics.

Experimental Protocol: Crystallography

To validate this structure, high-quality single crystals are required. Polyhalogenated pyrimidines are typically hydrophobic and crystallize well from non-polar/polar solvent mixtures.

A. Crystallization Strategy

Objective: Obtain single crystals >0.1 mm in at least two dimensions.

  • Solvent Selection: Use a Dichloromethane (DCM) / Hexane system. The molecule is soluble in DCM but insoluble in Hexane.

  • Vapor Diffusion Method:

    • Dissolve 20 mg of the product in 1.5 mL of DCM in a small inner vial.

    • Place this open vial inside a larger jar containing 10 mL of Hexane.

    • Seal the outer jar.[1] Over 24-48 hours, hexane vapor diffuses into the DCM, slowly lowering solubility and forcing nucleation.

    • Why this works: Slow diffusion prevents rapid precipitation (amorphous powder) and encourages organized lattice formation driven by Halogen-Halogen (

      
      ) interactions [1].
      
B. Data Collection Parameters[2][3][4][5][6]
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å).[2]
    • Reasoning: Mo is preferred over Copper (Cu) for samples with heavy atoms (Br, I) to minimize absorption effects, though absorption correction is still mandatory.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (ellipsoids), essential for resolving the electron density of heavy halogens accurately.

Data Interpretation: The "Heavy Atom" Standard

The definitive proof of structure comes from the Bond Length analysis. In X-ray crystallography, atoms are identified by their electron density (scattering power, proportional to atomic number


) and their covalent radii.
Validation Criteria: Bond Length Differentiation

You must verify the bond lengths connecting the pyrimidine ring carbons to the substituents. The differences are stark and non-overlapping.

Bond TypeExpected Length (Å) [2]Experimental Target Range (Å)Identification Logic
C(4) – Cl 1.73 Å 1.71 – 1.75 ÅShortest halogen bond. Lower electron density peak than Br/I.
C(2) – Br 1.88 Å 1.86 – 1.90 ÅIntermediate length. High scattering (

).
C(5) – I 2.09 Å 2.07 – 2.11 ÅLongest bond. Massive electron density (

).
C(6) – C(Me) 1.50 Å 1.48 – 1.52 ÅStandard

C-C bond.

Self-Validating Check: If the refinement suggests a C–I bond length of 1.75 Å, your structural assignment is wrong (likely a Cl is in that position). The crystallographic


-factor will fail to converge (< 5%) if the heavy atoms are misassigned, providing an intrinsic error check.
Anomalous Dispersion

Because Iodine (


) is present, it exhibits significant anomalous scattering. This allows for the determination of absolute structure (if the space group is non-centrosymmetric) and confirms the identity of the Iodine atom unambiguously against Chlorine or Bromine [3].

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 105(5), 1921–1996.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3][4][5] Acta Crystallographica Section B, 72(2), 171-179. (Data derived from statistical analysis of pyrimidine fragments).

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.